7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUQDMKVBOVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558741 | |
| Record name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321436-06-0 | |
| Record name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this paper also draws upon information from closely related derivatives to provide a broader context for its potential applications and synthetic strategies.
Core Properties
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a brominated derivative of the benzoxazinone scaffold. The presence of the bromine atom at the 7-position and the lactam functionality within the oxazine ring are key features that can influence its chemical reactivity and biological activity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is presented in the table below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 321436-06-0 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| Appearance | Light brown to brown solid | Vendor Data |
| Boiling Point (Predicted) | 381.5 ± 42.0 °C | |
| Density (Predicted) | 1.676 g/cm³ | |
| pKa (Predicted) | 11.76 ± 0.20 |
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methylene protons at the 2-position, and a broad singlet for the amine proton at the 4-position. The bromine at the 7-position will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: Resonances for the eight carbon atoms, including the carbonyl carbon of the lactam, the methylene carbon, and the aromatic carbons. The carbon bearing the bromine will show a characteristic chemical shift.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the lactam, and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic isotopic pattern due to the presence of bromine.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not explicitly documented in the available literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of benzoxazinone derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2H-benzo[b]oxazin-3(4H)-ones involves the condensation of a 2-aminophenol with an α-haloacetyl halide. For the target molecule, the logical starting materials would be 2-amino-5-bromophenol and chloroacetyl chloride.
Caption: Proposed synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
General Experimental Protocol
The following is a generalized experimental protocol based on the proposed synthetic pathway. This protocol would require optimization for the specific substrates.
Step 1: Acylation of 2-Amino-5-bromophenol
-
Dissolve 2-amino-5-bromophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to facilitate the intramolecular nucleophilic substitution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is currently unavailable. However, studies on structurally similar benzoxazinone derivatives suggest potential therapeutic applications.
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been investigated as:
-
Anticancer Agents: Some derivatives, particularly those with substitutions at the 2-position, have shown inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[2] Inhibition of BRD4 is a promising strategy in oncology as it can downregulate the expression of key oncogenes like c-MYC.
-
Anticonvulsant Agents: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities.[3]
-
Antiplatelet Agents: Novel 2H-benzo[b][4]oxazin-3(4H)-ones have demonstrated inhibitory effects on platelet aggregation.
Based on these findings, it is plausible that 7-Bromo-2H-benzo[b]oxazin-3(4H)-one could serve as a scaffold for the development of novel therapeutics targeting these pathways.
Caption: Potential biological targets and outcomes of benzoxazinones.
Experimental Workflow for Screening
For researchers interested in evaluating the biological activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a general experimental workflow is proposed below.
References
In-depth Technical Guide: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. The document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.
Core Molecular Data
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The presence of a bromine atom and the benzoxazine core makes it a molecule of interest in medicinal chemistry for the development of novel therapeutic agents.
Molecular Weight and Formula
The fundamental physicochemical properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are summarized in the table below. The molecular weight is calculated based on the standard atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Calculated Molecular Weight | 228.04 g/mol |
| CAS Number | 321436-06-0 |
Note: The molecular weight may vary slightly depending on the isotopic composition of the elements.
Synthesis and Characterization
General Experimental Protocol for Synthesis of Benzoxazinone Derivatives
The following protocol describes a representative synthesis for this class of compounds. Researchers should adapt and optimize these procedures for the specific synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, likely starting from 2-amino-4-bromophenol.
Step 1: N-Chloroacetylation of 2-Amino-4-bromophenol
-
Dissolve 2-amino-4-bromophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate or sodium hydride, to promote the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture at an elevated temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight and elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the lactam carbonyl and N-H bonds.
Potential Biological Significance and Signaling Pathways
Derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have demonstrated a wide range of biological activities, suggesting that 7-Bromo-2H-benzo[b]oxazin-3(4H)-one could be a valuable lead compound in drug discovery.
Anticancer Activity
Numerous studies have reported the potential of benzoxazinone derivatives as anticancer agents.[3] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, survival, and angiogenesis.[4][5][6][7][8] Inhibition of this pathway is a validated strategy in oncology drug development.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a benzoxazinone derivative.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Other Potential Biological Activities
Beyond anticancer effects, the benzoxazinone scaffold has been associated with a variety of other biological activities, including:
-
Platelet Aggregation Inhibition: Certain derivatives have been shown to inhibit ADP-induced platelet aggregation.[9]
-
Antimicrobial and Antifungal Activity: The benzoxazinone core is found in natural products with antimicrobial properties and has been a template for the synthesis of novel antimicrobial agents.[3][10]
-
Enzyme Inhibition: Some benzoxazinone derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin.[11]
The following diagram illustrates a general workflow for the screening of novel benzoxazinone derivatives for biological activity.
References
- 1. chemscene.com [chemscene.com]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt-mTOR pathway antibodies from GeneTex [bio-connect.nl]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical entity 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. This document covers its chemical structure, physicochemical properties, and a proposed synthesis protocol based on established methods for analogous compounds. Furthermore, it explores the potential biological significance of the benzoxazinone scaffold, offering insights for researchers in medicinal chemistry and drug discovery.
Core Chemical Structure and Properties
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a bicyclic heteroaromatic compound. Its structure features a benzene ring fused to an oxazine ring, with a bromine substituent at the 7-position and a ketone group at the 3-position of the oxazine ring.
Table 1: Physicochemical Properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
| Property | Value | Reference |
| CAS Number | 321436-06-0 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| IUPAC Name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)Br)O1 | |
| Physical Form | Solid (predicted) | |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol (adapted from the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one)
The synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one can be envisioned via the cyclization of 2-amino-5-bromophenol with a suitable C2-building block like ethyl bromoacetate.
Reaction Scheme:
Materials and Reagents:
-
2-Amino-5-bromophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Predicted Spectroscopic Data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
| Analysis | Predicted Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR | Aromatic protons (~6.8-7.5 ppm), -CH₂- group (~4.6 ppm), -NH- proton (~10.5 ppm) |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), -CH₂- carbon (~67 ppm), Carbonyl carbon (~165 ppm) |
| Mass Spec (EI) | m/z 227/229 (M⁺, characteristic bromine isotope pattern) |
Note: The predicted NMR shifts are estimations and would need to be confirmed by experimental data.
Biological Significance and Potential Applications
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets. Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been reported to exhibit a range of biological activities.
-
Anticancer Activity: Several studies have demonstrated the potential of benzoxazinone derivatives as anticancer agents. The planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA, leading to DNA damage and apoptosis in cancer cells.
-
Platelet Aggregation Inhibition: Certain derivatives have shown inhibitory effects on platelet aggregation, suggesting potential applications in the development of antithrombotic agents.
-
Enzyme Inhibition: The benzoxazinone scaffold has been utilized in the design of inhibitors for various enzymes, highlighting its versatility in targeting specific proteins.
The bromine atom at the 7-position of the title compound serves as a useful handle for further synthetic modifications. Through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a diverse library of derivatives can be generated for structure-activity relationship (SAR) studies.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a benzoxazinone derivative.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be modulated by a benzoxazinone derivative with anticancer properties. This is an illustrative example, as the specific molecular targets of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have not been elucidated.
Conclusion
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a valuable heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is feasible through established chemical methodologies, and its structure provides a versatile platform for the generation of diverse chemical libraries. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-Depth Technical Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one. This heterocyclic compound, built upon the privileged 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Chemical and Physical Properties
7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid organic compound with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol . The table below summarizes its key physical and chemical properties.
| Property | Value | Reference |
| IUPAC Name | 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one | N/A |
| CAS Number | 321436-06-0 | [3] |
| Molecular Formula | C₈H₆BrNO₂ | [3] |
| Molecular Weight | 228.04 g/mol | [3] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 194-197°C | [2] |
| Boiling Point | 381.5 ± 42.0 °C (Predicted) | [4] |
| pKa | 11.76 ± 0.20 (Predicted) | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
Synthesis
The synthesis of 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one can be achieved through the cyclization of 2-amino-5-bromophenol with chloroacetyl chloride.
Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
This protocol is based on a general procedure for the synthesis of similar benzoxazinone derivatives.
Materials:
-
2-Amino-5-bromophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Isobutylmethyl ketone
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-bromophenol (1.0 eq.) in a solvent mixture of isobutylmethyl ketone and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.4 eq.) to the cooled solution.
-
Slowly add chloroacetyl chloride (1.15 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
After allowing the mixture to cool to room temperature, dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over magnesium sulfate and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to yield 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.[4]
Characterization
General Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a spectrophotometer. The solid sample would be analyzed, and characteristic absorption bands (in cm⁻¹) for the functional groups (e.g., C=O, N-H, C-Br) would be identified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an ESI (Electrospray Ionization) source would be used to determine the exact mass of the compound and confirm its molecular formula.
Biological Activity and Potential Applications
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications.
While specific biological data for 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one is limited in the public domain, research on related compounds suggests several potential areas of interest:
-
Anticancer Activity: Numerous derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated antiproliferative activity against various cancer cell lines.[5] The proposed mechanisms of action for some of these derivatives include the induction of apoptosis (programmed cell death) and DNA damage in tumor cells.[6] Some analogs have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[6]
-
Platelet Aggregation Inhibition: Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and evaluated as inhibitors of platelet aggregation, suggesting potential applications in the prevention and treatment of cardiovascular diseases.[7]
-
Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, structurally related to the title compound, have shown anticonvulsant properties in preclinical models.[7]
The bromine atom at the 7-position of the benzoxazinone ring serves as a useful handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Future Directions
7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one represents a valuable starting point for the development of novel therapeutic agents. Future research should focus on:
-
Detailed Biological Evaluation: A thorough investigation of the biological activities of the title compound against a panel of cancer cell lines and other relevant biological targets is warranted.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a diverse library of derivatives, particularly through modification at the 7-position, will be crucial to identify compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects will be essential for their further development as drug candidates. This would involve identifying the specific signaling pathways that are modulated.
References
- 1. 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Supplier [benchchem.com]
- 2. 365997-33-7 | MFCD23106245 | (1S,3R,4R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylate [aaronchem.com]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route involves a two-step process commencing from commercially available or readily synthesized starting materials. This document details the necessary precursors, experimental protocols, and relevant quantitative data.
Core Synthesis Pathway
The principal strategy for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is initiated from 2-amino-4-bromophenol and chloroacetyl chloride . The reaction proceeds via an initial N-acylation of the aminophenol, yielding the intermediate 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide. This intermediate subsequently undergoes an intramolecular cyclization, typically under basic conditions, to form the desired benzoxazinone ring system.
Starting Materials
The key precursors for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are outlined below.
| Starting Material | Chemical Structure | CAS Number | Key Role |
| 2-Amino-4-bromophenol | ![]() | 40925-68-6 | Provides the core phenolic and amine functionalities for the benzoxazinone ring. |
| Chloroacetyl Chloride | ![]() | 79-04-9 | Acts as the acylating agent to introduce the two-carbon unit required for ring closure. |
| 4-Bromo-2-nitrophenol | ![]() | 7008-92-6 | Precursor for the synthesis of 2-amino-4-bromophenol. |
Experimental Protocols
Synthesis of the Precursor: 2-Amino-4-bromophenol
The starting material, 2-amino-4-bromophenol, can be synthesized from 4-bromo-2-nitrophenol via a reduction reaction.
Method 1: Catalytic Hydrogenation
A common and high-yielding method for the reduction of the nitro group is catalytic hydrogenation.
-
Reaction: To a solution of 4-bromo-2-nitrophenol in a suitable solvent such as tetrahydrofuran (THF) or ethanol, a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on Carbon or Palladium on Carbon) is added.
-
Conditions: The reaction mixture is stirred under a hydrogen atmosphere at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-4-bromophenol, which can be used in the subsequent step, sometimes without further purification.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This synthesis is typically performed in two sequential steps: N-acylation followed by cyclization.
Step 1: N-acylation to form 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide
-
Reaction: 2-amino-4-bromophenol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The solution is cooled in an ice bath.
-
Reagent Addition: Chloroacetyl chloride is added dropwise to the cooled solution. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct.
-
Reaction Time and Temperature: The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
Reaction: The crude 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide is dissolved in a polar solvent such as ethanol, methanol, or dimethylformamide (DMF).
-
Base Addition: A base, such as potassium carbonate, sodium hydroxide, or sodium ethoxide, is added to the solution to facilitate the intramolecular nucleophilic substitution (Williamson ether synthesis-like reaction), where the phenoxide attacks the carbon bearing the chlorine atom.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the cyclization to completion.
-
Work-up and Purification: After cooling, the reaction mixture is often poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted benzoxazinones, providing a general expectation for the efficiency of this synthetic route.
| Starting Aminophenol | Acylating Agent | Cyclization Conditions | Product | Yield (%) |
| 2-Aminophenol | Chloroacetyl Chloride | K₂CO₃, Acetone, Reflux | 2H-Benzo[b]oxazin-3(4H)-one | ~85% |
| 2-Amino-4-chlorophenol | Chloroacetyl Chloride | NaOAc, Ethanol, Reflux | 7-Chloro-2H-benzo[b]oxazin-3(4H)-one | ~70-80% |
| 2-Amino-4-methylphenol | Chloroacetyl Chloride | K₂CO₃, DMF, Heat | 7-Methyl-2H-benzo[b]oxazin-3(4H)-one | ~80% |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Synthesis Pathway Diagram
Caption: Synthetic route to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
7-Bromo-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom at the 7-position offers a versatile handle for further synthetic modifications, making it an attractive intermediate for the development of novel therapeutic agents. This guide aims to consolidate the available information on its physicochemical properties, provide detailed experimental methodologies, and explore its potential role in biological signaling pathways.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is presented below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not widely reported for this specific compound. The table includes fundamental molecular identifiers.
| Property | Value | Source |
| IUPAC Name | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | N/A |
| CAS Number | 321436-06-0 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not explicitly published, a general and plausible synthetic route can be derived from the literature on related benzoxazinone derivatives. The most common approach involves the cyclization of a 2-aminophenol derivative.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
A plausible synthesis involves a two-step process starting from 2-amino-5-bromophenol.
Step 1: N-Chloroacetylation of 2-amino-5-bromophenol
In this step, the amino group of 2-amino-5-bromophenol is acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials: 2-amino-5-bromophenol, chloroacetyl chloride, a suitable solvent (e.g., dichloromethane, ethyl acetate), and a base (e.g., triethylamine, sodium bicarbonate).
-
Procedure:
-
Dissolve 2-amino-5-bromophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add the base to the solution.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.
-
Step 2: Intramolecular Cyclization
The intermediate from Step 1 undergoes an intramolecular Williamson ether synthesis (O-alkylation) to form the oxazinone ring. This is typically achieved by treating the intermediate with a base.
-
Materials: N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF).
-
Procedure:
-
Dissolve the crude product from Step 1 in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Based on related compounds, the aromatic protons are expected to appear in the range of δ 7.0-7.5 ppm. The methylene protons of the oxazinone ring would likely appear around δ 4.6 ppm, and the NH proton as a broad singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the carbonyl group (C=O) of the lactam (around 1680-1700 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (228.04 g/mol ), along with the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity.
Biological Activity and Signaling Pathways
While the specific biological activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one has not been extensively reported, the benzoxazinone scaffold is present in numerous compounds with significant pharmacological properties.
Potential Therapeutic Areas
-
Oncology: Derivatives of benzoxazinone have been investigated as potential anticancer agents. Some studies suggest that these compounds can induce apoptosis in cancer cells.
-
Central Nervous System (CNS): Certain benzoxazinone derivatives have shown anticonvulsant activity in preclinical models.
-
Anti-inflammatory and Anti-platelet Activity: The benzoxazinone core has also been explored for its potential in developing anti-inflammatory and anti-platelet aggregation agents.
Potential Signaling Pathway Involvement
Based on studies of related benzoxazinone derivatives, potential signaling pathway interactions can be inferred. For instance, some benzoxazinone-containing molecules have been identified as inhibitors of key cellular targets.
Caption: Potential signaling pathways modulated by benzoxazinone derivatives.
The diagram above illustrates a hypothetical mechanism where benzoxazinone derivatives may exert their anticancer effects through the inhibition of Bromodomain-containing protein 4 (BRD4) and the PI3K/mTOR pathway. Inhibition of these pathways can lead to a downstream decrease in oncogene transcription and cell proliferation, and potentially induce apoptosis.
Experimental Workflow Visualization
A generalized workflow for the synthesis and characterization of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is depicted below.
Caption: General workflow for the synthesis and characterization.
Conclusion
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a valuable heterocyclic compound with significant potential in drug discovery and development. While there is a scarcity of published experimental data on its specific physicochemical properties, this guide provides a foundational understanding based on its molecular structure and the properties of related analogs. The outlined synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its physicochemical profile and to explore its biological activities, which may lead to the discovery of novel therapeutic agents.
References
In-depth Technical Guide: Physicochemical and Biological Evaluation of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a standardized experimental protocol for its determination. Furthermore, based on the known biological activities of structurally related benzoxazinone derivatives, this guide explores its potential involvement in key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial in cancer pathogenesis. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Solubility Data
| Solvent | Type | Rationale for Inclusion |
| Water | Aqueous | Essential for assessing physiological relevance. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Mimics physiological pH for biological assays. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Common solvent for compound storage and initial solubilization. |
| Ethanol | Polar Protic | Frequently used in formulation and as a co-solvent. |
| Methanol | Polar Protic | Another common polar solvent for analytical purposes. |
| Dichloromethane (DCM) | Nonpolar | Useful for assessing solubility in less polar environments. |
| Acetonitrile | Polar Aprotic | Widely used in chromatography and analytical techniques. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4]
2.1. Materials
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one (solid form)
-
Selected solvents (see Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 7-Bromo-2H-benzo[b]oxazin-3(4H)-one to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in the respective solvent based on the concentration of the saturated solution.
-
2.3. Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Biological Activity and Signaling Pathways
While specific studies on 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are limited, the broader class of benzoxazinone derivatives has demonstrated significant biological activities, particularly as anticancer agents. Research on related compounds suggests a potential mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[7][8]
3.1. Proposed Signaling Pathway
The following diagram illustrates the potential mechanism by which 7-Bromo-2H-benzo[b]oxazin-3(4H)-one may exert its anticancer effects through the PI3K/Akt/mTOR pathway.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Conclusion
7-Bromo-2H-benzo[b]oxazin-3(4H)-one represents a promising scaffold for further investigation in drug discovery. Although quantitative solubility data is currently unavailable, this guide provides a robust experimental framework for its determination. The potential of this compound to modulate the PI3K/Akt/mTOR signaling pathway highlights its therapeutic potential, particularly in oncology. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety profile.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Spectroscopic and Synthetic Profile of 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. The benzoxazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogs.
Core Compound Specifications
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆BrNO₂ | [2][3] |
| Molecular Weight | 228.04 g/mol | [2][3] |
| CAS Number | 321436-06-0 | [2][3] |
| Appearance | Light brown to brown solid | [4] |
Spectroscopic Data Summary
While comprehensive, publicly available spectra for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one are limited, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation.[1][5][6] This data provides a predictive baseline for the characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Predicted for a standard solvent like DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | N-H (Amide) |
| ~7.2 - 7.4 | Multiplet | 2H | Aromatic C-H |
| ~6.9 | Doublet | 1H | Aromatic C-H |
| ~4.6 | Singlet | 2H | O-CH₂ (Methylene) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Predicted for a standard solvent like DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Amide Carbonyl) |
| ~145 | Aromatic C-O |
| ~130 | Aromatic C-N |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~115 | Aromatic C-Br |
| ~67 | O-CH₂ (Methylene) |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~800 | Strong | C-H Bend (Aromatic) |
| ~600 | Medium | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z Value | Ion | Notes |
| 227/229 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Bromine (approx. 1:1 ratio). |
| 228/230 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI or CI modes. |
| 199/201 | [M-CO]⁺ | Loss of a carbonyl group. |
| 148 | [M-Br]⁺ | Loss of the bromine atom. |
Experimental Protocols
The synthesis of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is typically achieved through the cyclization of an aminophenol precursor. The following protocol is a representative method.[4]
Synthesis of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
-
Reactant Preparation : 2-Amino-5-bromophenol (1.0 eq.) is dissolved in a biphasic solvent system of isobutylmethyl ketone and water.
-
Cooling : The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Base and Acylating Agent : Sodium bicarbonate (NaHCO₃, 2.4 eq.) is added, followed by the dropwise addition of chloroacetyl chloride (1.15 eq.).
-
Reaction : The mixture is heated to reflux and stirred overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction is cooled to room temperature. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.[4]
Process Visualization
The following diagram illustrates the synthetic workflow for the preparation of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Caption: Synthetic workflow for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
This guide provides foundational data for researchers working with 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. The provided spectroscopic data, while predictive, offers a strong basis for the characterization of this compound, and the detailed synthesis protocol allows for its reliable preparation in a laboratory setting.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 321436-06-0 this compound AKSci W5402 [aksci.com]
- 4. 321436-06-0 | CAS DataBase [m.chemicalbook.com]
- 5. 321436-06-0 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. 321436-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
"7-Bromo-2H-benzo[b]oxazin-3(4H)-one" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and Its Derivatives
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged structure" for the development of a wide range of biologically active compounds.[2][3] This guide focuses on the 7-bromo substituted variant, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, which primarily serves as a crucial building block in the synthesis of more complex and potent molecules.[4] While direct data on the intrinsic mechanism of action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is limited, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, neurology, and cardiovascular diseases. This document will provide a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Role as a Synthetic Intermediate
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a versatile synthetic intermediate. The bromine atom at the 7-position provides a reactive site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Mechanisms of Action of Derivatives
Derivatives of the 7-Bromo-2H-benzo[b]oxazin-3(4H)-one core have been shown to exert their effects through various mechanisms, which are detailed below.
Anticancer Activity
A significant area of investigation for 2H-benzo[b]oxazin-3(4H)-one derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through multiple pathways.
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on 1,2,3-triazole linked derivatives have shown that they can induce apoptosis via the mitochondrial pathway. This is achieved by increasing the Bax/Bcl-2 ratio, which leads to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[5]
-
Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some 6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives have been found to suppress the growth of A549 lung cancer cells by inducing cell cycle arrest.[5][6] Similarly, other derivatives have been shown to arrest HCT116 cells in the G2/M phase.[5][7]
-
DNA Damage: Some derivatives can cause damage to the DNA of cancer cells, leading to cell death. The upregulation of γ-H2AX protein expression is a key indicator of this mechanism.[5][7]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. A class of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives have been developed as potent PI3K/mTOR dual inhibitors.[8] One such compound, 8d-1, exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[8]
-
Induction of Autophagy: In addition to apoptosis, some derivatives can induce autophagy, a cellular process of self-degradation, which can also contribute to cancer cell death.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Certain 1,2,3-triazole linked derivatives have been shown to elevate levels of reactive oxygen species (ROS) within cancer cells, which can contribute to the induction of apoptosis.[5][9]
Platelet Aggregation Inhibition
Novel 2H-benzo[b][1]oxazin-3(4H)-ones have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds were found to inhibit ADP-induced platelet aggregation, with one of the most potent compounds, 7a, exhibiting an IC50 value of 10.14 μmol/L.[1]
Anticonvulsant Activity
Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from the 7-bromo precursor, have been investigated for their anticonvulsant properties.[10]
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole moiety have shown promising anti-inflammatory effects. In LPS-induced BV-2 microglial cells, these compounds were able to reduce the production of nitric oxide (NO) and the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11] This suggests a potential therapeutic application in neurodegenerative diseases with an inflammatory component.[11]
Acetylcholinesterase Inhibition
In the context of Alzheimer's disease, derivatives of 2H-benzo[b][1]thiazin-3(4H)-one, a related scaffold, have been designed as acetylcholinesterase (AChE) inhibitors.[12] This indicates that the broader benzoxazinone-like structures are of interest for neurodegenerative disorders.
Quantitative Data
The following tables summarize the quantitative data for various derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold.
Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives
| Compound/Derivative Class | Target/Cell Line | IC50/GI50 | Reference |
| 1,2,3-Triazole linked (Compound 7) | HepG2 | 4.07 ± 0.09 μM | [5] |
| 1,2,3-Triazole linked (Compound 14b) | A549 | 7.59 ± 0.31 μM | [5][7] |
| 1,2,3-Triazole linked (Compound 14c) | A549 | 18.52 ± 0.59 μM | [5][7] |
| PI3K/mTOR inhibitor (Compound 8d-1) | PI3Kα | 0.63 nM | [8] |
| PI3K/mTOR inhibitor (Compound 8d-1) | HeLa | 1.35 μM | [5][7] |
| PI3K/mTOR inhibitor (Compound 8d-1) | A549 | 1.22 μM | [5][7] |
| 2H-1,4-benzoxazinone derivative (Compound 3) | A549 | 0.32 μM (GI50) | [5][7] |
Table 2: Platelet Aggregation Inhibitory Activity
| Compound | Assay | IC50 | Reference |
| 7a | ADP-induced platelet aggregation | 10.14 μmol/L | [1] |
| Ticlopidine (Control) | ADP-induced platelet aggregation | 3.18 μmol/L | [1] |
| Aspirin (Control) | ADP-induced platelet aggregation | 6.07 μmol/L | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
Assay Setup: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Compound Incubation: Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Add an aggregating agent, such as ADP (adenosine 5'-diphosphate), to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: Intrinsic apoptosis pathway activated by derivatives.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Supplier [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2H-Benzo[b]oxazin-3(4H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While specific data on "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" is not extensively available in the public domain, the broader class of substituted benzoxazinones has been the subject of numerous studies. These investigations have revealed a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the biological activities of 2H-benzo[b]oxazin-3(4H)-one derivatives, with a focus on halogenated analogues, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.
Anticancer Activity
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cell Line | Activity (IC50/EC50) | Reference |
| 4-phenyl-2H-benzo[b][1][9]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | 0.63 nM | [10] |
| 1,2,3-triazole-2H-benzo[b][1][9]oxazin-3(4H)-one (5b) | MCF-7 (breast cancer) | 17.08 µg/mL | [11] |
| 1,2,3-triazole-2H-benzo[b][1][9]oxazin-3(4H)-one (5c) | HeLa (cervical cancer) | 15.38 µg/mL | [11] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (3c) | A549 (lung cancer) | 3.29 µM | [11] |
| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer | 2.93±0.07 μM | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic effects of benzoxazinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing Anticancer Mechanisms
The anticancer activity of some benzoxazinone derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.
Anti-inflammatory Activity
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties.[4][13] These compounds can modulate inflammatory pathways, for instance, by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells.[13]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Visualizing the Anti-inflammatory Workflow
The experimental workflow for assessing the anti-inflammatory activity of benzoxazinone derivatives can be visualized as follows:
Caption: Experimental workflow for assessing anti-inflammatory activity.
Antimicrobial Activity
The 1,4-benzoxazin-3-one scaffold has been explored for its antimicrobial properties, with derivatives showing activity against various fungal and bacterial strains.[3][14][15] Halogenation of molecules can, in some cases, enhance their antimicrobial and antibiofilm activities.[14][15][16][17]
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Fungal Strain | Activity (EC50) | Reference |
| 1,4-benzoxazin-3-one derivative (5L) | G. zeae | 20.06 µg/mL | [3] |
| 1,4-benzoxazin-3-one derivative (5o) | G. zeae | 23.17 µg/mL | [3] |
| 1,4-benzoxazin-3-one derivative (5q) | P. sasakii | 26.66 µg/mL | [3] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibitory Activity
Derivatives of the benzoxazinone scaffold have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment.[18][19]
Quantitative Enzyme Inhibitory Data
| Compound/Derivative | Enzyme | Activity (IC50) | Reference |
| 2H-benzo[b][1][9]thiazin-3(4H)-one derivative (3i) | Acetylcholinesterase (AChE) | 0.027 µM | [18] |
| 2H-benzo[b][1][9]thiazin-3(4H)-one derivative (3j) | Acetylcholinesterase (AChE) | 0.025 µM | [18] |
| Benzothiazole and Benzo[1][9]oxazin-3(4H)-one derivative (6d) | Acetylcholinesterase (AChE) | 32.00 µg/mL | [19] |
| Benzothiazole and Benzo[1][9]oxazin-3(4H)-one derivative (6f) | Acetylcholinesterase (AChE) | 25.33 µg/mL | [19] |
| 2H-1,4-benzothiazin-3(4H)-one derivative (1b) | Monoamine Oxidase B (MAO-B) | 0.0027 µM | [20] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm at regular intervals.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. Although specific biological data for "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" remains to be elucidated, the extensive research on its analogues highlights the significant potential of this chemical class. The presence of a halogen, such as bromine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced biological activity.[14][15] Further investigation into the synthesis and biological evaluation of 7-bromo and other halogenated derivatives is warranted to explore their full therapeutic potential in areas such as oncology, inflammation, and infectious diseases.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 14. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives and Analogs
An In-depth Technical Guide to 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules. The introduction of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will delve into the synthetic strategies for creating a library of these compounds and explore their therapeutic potential.
Synthesis of 7-Substituted-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
The synthesis of the 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one core and its subsequent derivatization are crucial steps in the exploration of this chemical space. A general and adaptable synthetic route is outlined below, based on established methodologies.
General Synthetic Workflow
The synthesis typically begins with the appropriate substituted aminophenol, which undergoes cyclization to form the benzoxazinone ring. Further modifications can be introduced at various positions, with the 7-position being a key site for diversification.
Caption: General synthetic workflow for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its derivatives.
Biological Activities and Quantitative Data
Derivatives of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one have demonstrated a range of biological activities. The following tables summarize the quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.
Anticancer Activity
Several derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 17.0 | [2] |
| Derivative B | MDA-MB-231 (Breast) | 14.2 | [2] |
| Compound 14b | A549 (Lung) | 7.59 | [3] |
| Compound 14c | A549 (Lung) | 18.52 | [3] |
| Compound c5 | Huh-7 (Liver) | 28.48 | [4] |
| Compound c18 | Huh-7 (Liver) | 19.05 | [4] |
| Compound 9u | Platelet Aggregation | 9.20 | [5] |
Enzyme Inhibition
The benzoxazinone core is a known scaffold for designing enzyme inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 7a | ADP-induced Platelet Aggregation | 10.14 | [1] |
| Aspirin (Control) | ADP-induced Platelet Aggregation | 6.07 | [1] |
| Ticlopidine (Control) | ADP-induced Platelet Aggregation | 3.18 | [1] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one derivatives are attributed to their modulation of specific cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
A common mechanism of anticancer activity for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the cleavage of key cellular substrates like PARP.
The Versatile Scaffold: A Technical Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities, and its role in targeting key signaling pathways implicated in various diseases.
Biological Activities and Quantitative Data
Derivatives of the 7-Bromo-2H-benzo[b]oxazin-3(4H)-one scaffold have demonstrated a range of biological activities, most notably as anticancer and antiplatelet agents. The bromine atom at the 7-position serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Anticancer Activity
The anticancer potential of this scaffold is often attributed to its ability to induce DNA damage and inhibit key enzymes in cancer-related signaling pathways, such as Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative Series c | Huh-7 (Liver Cancer) | 19.05 - 32.60 | |
| Compound 7f (PI3Kα inhibitor) | HCT-116, MDA-MB-231, SNU638 | Not specified | [1] |
| 1,2,3-triazole derivatives | MCF-7 (Breast), HeLa (Cervical) | Not specified | [2] |
| 6-cinnamoyl derivatives | A549 (Lung) | Not specified |
Antiplatelet Activity
Several derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, a key process in thrombosis.
| Compound ID | Agonist | IC50 (µM) | Reference |
| Compound 7a | ADP | 10.14 | [3] |
| Compound Series 7a-g | ADP | 10.14 - 18.83 | [3] |
| Compound 9u | Not specified | 9.20 | [4] |
| Aspirin (Control) | Not specified | 7.07 | [4] |
| Ticlopidine (Control) | ADP | 3.18 | [3] |
Key Signaling Pathways
The therapeutic effects of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives are often mediated through their interaction with specific signaling pathways crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway can effectively block downstream signaling, leading to apoptosis and cell cycle arrest.
Caption: PI3K/Akt signaling pathway and the inhibitory action of benzoxazinone derivatives.
PARP-1 and DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, leads to synthetic lethality.
Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
A general and efficient method for the synthesis of the 2H-benzo[b][3][5]oxazin-3(4H)-one scaffold involves the Smiles rearrangement. The following is a representative protocol:
Step 1: Condensation
-
To a solution of 3-bromo-4-hydroxy benzaldehyde and an appropriate aniline in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated Schiff base by filtration.
Step 2: Reduction
-
Suspend the Schiff base in methanol and add sodium borohydride (NaBH4) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: O-Alkylation and Smiles Rearrangement
-
Dissolve the product from Step 2 in a polar aprotic solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate) and chloroacetyl chloride.
-
Heat the reaction mixture at 60-80°C for 4-6 hours. The Smiles rearrangement occurs in situ to form the benzoxazinone ring.
-
Pour the reaction mixture into ice water and collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Caption: General synthetic workflow for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antiplatelet Aggregation Assay - Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Collect human blood in tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 10 minutes to obtain PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. PPP is used as a reference for 100% aggregation.
-
Assay Procedure:
-
Adjust the platelet count in PRP to approximately 2.5 x 10^8 cells/mL.
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound or vehicle to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Measure the change in light transmission for 5-10 minutes using an aggregometer.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value of the inhibitor is determined.
Conclusion
The 7-Bromo-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising and versatile platform for the design and development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a variety of diseases, particularly cancer and thrombotic disorders. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of this privileged chemical space. Further investigation into the SAR and optimization of pharmacokinetic properties of derivatives based on this scaffold are warranted to unlock their full therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
Introduction
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules. This document provides a detailed protocol for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, including a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Protocol
The synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process starting from 2-amino-4-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form an intermediate, 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide. The second step is an intramolecular cyclization of this intermediate to yield the final product.
A detailed experimental procedure for the N-acylation of 2-amino-4-bromophenol is as follows:
-
Dissolve 2-amino-4-bromophenol in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Cool the solution to 0 °C using an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting material and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude intermediate product, 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide.
The intramolecular cyclization of the intermediate is carried out as follows:
-
Dissolve the crude 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitor the progress of the cyclization reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetone, the inorganic salts can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
The crude product is then purified. A common method for purification is recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
| Parameter | Step 1: N-Acylation | Step 2: Cyclization |
| Starting Material | 2-amino-4-bromophenol | 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide |
| Reagents | Chloroacetyl chloride | Potassium carbonate (K₂CO₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetone |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | Several hours | Several hours |
| Purification | Aqueous workup | Recrystallization |
| Product | 2-chloro-N-(4-bromo-2-hydroxyphenyl)acetamide | 7-Bromo-2H-benzo[b]oxazin-3(4H)-one |
Diagrams
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Chemical synthesis pathway for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Experimental workflow for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the development of various biologically active compounds. The protocol is divided into two main stages: the synthesis of the precursor 2-amino-4-bromophenol and its subsequent cyclization to the target benzoxazinone derivative.
Experimental Workflow
The overall synthetic strategy is a two-step process commencing with the reduction of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol, which is then followed by a cyclization reaction with chloroacetyl chloride to yield the final product.
Application Notes and Protocols for 2H-Benzo[b]oxazin-3(4H)-one Derivatives as PI3Kα Inhibitors
Application Notes and Protocols for 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives as PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, leading to the hyperactivation of the pathway and promoting tumorigenesis. This makes PI3Kα a highly attractive target for the development of novel anticancer therapies.
These application notes provide an overview of the activity of this class of compounds, focusing on the potent derivative 7f , and offer detailed protocols for the in vitro evaluation of similar molecules.
Data Presentation
The following tables summarize the key quantitative data for compound 7f , a representative PI3Kα inhibitor from the 2H-benzo[b][1][2]oxazin-3(4H)-one series.
Table 1: Biochemical Potency of Compound 7f against PI3Kα
| Compound | Target | IC50 (nM) |
| 7f | PI3Kα | 2.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.
Table 2: Antiproliferative Activity of Compound 7f in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7f | HCT-116 | Colon Carcinoma | 0.87 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.25 | |
| SNU638 | Stomach Adenocarcinoma | 2.01 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Application Notes and Protocols for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Upon DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold has been identified as a promising framework for the development of novel PARP-1 inhibitors.[2][3] These compounds have demonstrated potential in sensitizing cancer cells to DNA-damaging agents. This document provides an overview of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a potential PARP-1 inhibitor, along with detailed protocols for its evaluation. While specific inhibitory data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature, the data for analogous compounds suggest the potential of this chemical class.
Quantitative Data for Analogous Benzoxazinone PARP-1 Inhibitors
| Compound ID | Modification on Benzoxazinone Core | PARP-1 IC50 (nM) | Cellular Potentiation of Temozolomide (TMZ) | Reference |
| Example 1 | (Not specified in abstract) | (Not specified) | >1000-fold enhancement | [3] |
| Example 2 | (Not specified in abstract) | (Not specified) | (Not specified) | [2] |
Note: Specific compound structures and corresponding IC50 values from the referenced abstracts are not fully detailed, highlighting the proprietary nature of early-stage drug discovery research.
Signaling Pathway and Mechanism of Action
PARP-1 plays a critical role in the repair of single-strand DNA breaks. Its inhibition leads to the accumulation of these breaks, which during DNA replication can be converted into more lethal double-strand breaks. In cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.
Caption: Mechanism of PARP-1 inhibition by 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro potency of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in inhibiting PARP-1 activity.
Caption: Workflow for in vitro PARP-1 chemiluminescent assay.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
PARP-1 assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture: In each well of the histone-coated plate, add the PARP-1 assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant PARP-1 enzyme to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
PARP-1 Reaction: Add biotinylated NAD+ to all wells and incubate at room temperature to allow the PARylation of histones.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular PARP-1 Activity Assay (Western Blot)
This protocol is for assessing the ability of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one to inhibit PARP-1 activity within a cellular context by measuring the levels of PARylation.
Caption: Workflow for Western blot analysis of cellular PARP-1 activity.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient)
-
Cell culture medium and supplements
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one for a predetermined time.
-
Induction of DNA Damage: To stimulate PARP-1 activity, treat the cells with a DNA damaging agent for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PAR.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of PARylation in treated versus untreated cells. A decrease in the PAR signal indicates inhibition of PARP-1 activity.
7-Bromo-2H-benzo[b]oxazin-3(4H)-one belongs to a class of compounds with demonstrated potential as PARP-1 inhibitors. The protocols outlined in this document provide a framework for the comprehensive evaluation of its inhibitory activity, both in vitro and in a cellular context. Further investigation into the specific activity and mechanism of action of this compound is warranted to determine its potential as a therapeutic agent.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the productive elongation of transcription for various genes, including key proto-oncogenes like c-Myc and anti-apoptotic proteins such as Mcl-1.[1][2][3] Dysregulation of CDK9 activity is a hallmark of several cancers, making its inhibition a viable strategy for cancer therapy.[1][2][3]
The compound class of 2H-benzo[b][4]oxazin-3(4H)-ones has been identified as a source of potent and selective CDK9 inhibitors.[1][2] While specific data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a CDK9 inhibitor is not extensively available in the public domain, this document provides a comprehensive overview of the application of this class of compounds. The protocols and data presented are based on representative molecules from this class and are intended to guide the research and development of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a potential CDK9 inhibitor.
Data Presentation
While specific CDK9 inhibitory data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not available, the following table summarizes the activity of a representative 2H-benzo[b][4]oxazin-3(4H)-one derivative, compound 32k , as a potent and selective CDK9 inhibitor.[1][2]
| Compound | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| 32k | CDK9/cyclin T1 | 10.2 | MV4-11 (Acute Myeloid Leukemia) | Inhibition of p-Ser2-RNAPII, downregulation of Mcl-1 and c-Myc, induction of apoptosis. | [1][2] |
The following table presents the anti-proliferative activity of some 7-bromo-derivatives of a related benzoxazine scaffold against various cancer cell lines. The specific target for these derivatives was not explicitly stated to be CDK9 in the available literature.
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU (IC50) |
| 7-Bromo-Derivative A | A549 (Lung Cancer) | 17.0 | 21.2 |
| 7-Bromo-Derivative B | MDA-MB-231 (Breast Cancer) | 14.2 | Comparable |
| 7-Bromo-Derivative C | U87 (Glioblastoma) | >40 | - |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the mechanism of its inhibition.
Caption: CDK9 signaling pathway and the inhibitory action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the evaluation of a novel CDK9 inhibitor.
Caption: A typical experimental workflow for the evaluation of a CDK9 inhibitor.
Experimental Protocols
In Vitro CDK9 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
CDK9 substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa)
-
Complete culture medium
-
96-well plates
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis
Objective: To investigate the effect of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one on the phosphorylation of RNAPII and the expression of downstream target proteins.
Materials:
-
Cancer cell line of interest
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-Mcl-1, anti-c-Myc, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the inhibitor for a specified time. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels relative to a loading control (e.g., β-actin).
References
- 1. preprints.org [preprints.org]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in cancer research. The strategic placement of a bromine atom at the 7-position, as seen in 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, offers a versatile handle for synthetic modifications, making it an attractive starting point for the development of novel anticancer agents. While direct and extensive studies on the anticancer properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are emerging, the broader family of 7-substituted benzoxazinones has shown promise in targeting various cancer-related pathways.
This document provides a comprehensive overview of the potential applications of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in cancer research, based on the activities of structurally related compounds. It includes detailed protocols for evaluating its efficacy and elucidating its mechanism of action.
Potential Anticancer Applications and Mechanisms
Derivatives of the 2H-benzo[b]oxazin-3(4H)-one core have exhibited a range of anticancer activities, suggesting that 7-Bromo-2H-benzo[b]oxazin-3(4H)-one could serve as a valuable lead compound for targeting malignancies. The bromine at the 7-position can be exploited for the synthesis of a library of analogs with potentially enhanced potency and selectivity.
Key Investigated Mechanisms for Related Compounds:
-
Induction of Apoptosis: Many benzoxazinone derivatives have been shown to trigger programmed cell death in cancer cells.
-
DNA Damage: Some analogs have been found to cause DNA damage, leading to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle.
-
Inhibition of Kinases: The benzoxazinone scaffold has been utilized to develop inhibitors of critical cancer-related kinases such as CDK9 and the PI3K/mTOR pathway.
-
Induction of Autophagy: Certain derivatives have been observed to induce autophagy, a cellular self-degradation process that can have context-dependent roles in cancer.
-
Targeting c-Myc: Some derivatives have been shown to interact with and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, thereby downregulating its expression[1].
Quantitative Data Summary
While specific IC50 values for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are not extensively reported in the public domain, the following table summarizes the reported activities of various derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold against different cancer cell lines to provide a comparative context for its potential efficacy.
| Derivative Class | Cell Line | IC50 / GI50 (µM) | Reference Compound | Notes |
| 1,2,3-Triazole linked | A549 (Lung) | 7.59 ± 0.31 (Compound 14b) | Gefitinib | Induced apoptosis, ROS elevation, and DNA damage.[2][3] |
| 1,2,3-Triazole linked | Huh-7 (Liver) | 19.05 (Compound c18) | - | Induced DNA damage and apoptosis.[4] |
| 1,4-Benzoxazinone-quinazolinone hybrid | A549 (Lung) | 0.32 (Compound 3) | - | Potent inhibitory activity.[2] |
| 6-Cinnamoyl derivatives | A549 (Lung) | Potent | - | Induced autophagy and cell cycle arrest.[2] |
| General Benzoxazinone Derivatives | HepG2, MCF-7, HCT-29 | < 10 | Doxorubicin | Showed high selectivity against cancer cells.[5] |
| 7-Nitro-2-aryl derivatives | HeLa (Cervical) | - | - | Showed significant cytotoxic potential.[6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
This protocol is to investigate the effect of the compound on the expression of proteins involved in apoptosis, cell cycle, and other relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53, Cyclin D1, CDK4/6, LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows for investigating 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Proposed apoptotic pathway induced by 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Workflow for evaluating the anticancer potential of the compound.
Conclusion
7-Bromo-2H-benzo[b]oxazin-3(4H)-one represents a promising scaffold for the development of novel anticancer therapeutics. Its synthetic tractability, coupled with the demonstrated efficacy of related compounds, provides a strong rationale for its investigation. The protocols and potential mechanisms outlined in this document offer a foundational framework for researchers to explore the anticancer properties of this and related molecules, with the ultimate goal of advancing the discovery of new and effective cancer treatments.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of Benzoxazinone Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific compound 7-Bromo-2H-benzo[b]oxazin-3(4H)-one has not been extensively profiled in the context of hematologic malignancies in publicly available literature, the broader family of benzoxazinones has demonstrated promising anti-cancer properties against a range of solid tumors. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression. This document provides an overview of the reported anti-cancer activities of various benzoxazinone derivatives, detailed experimental protocols for their evaluation, and a discussion of their potential, albeit hypothetical, application in hematologic malignancies based on mechanistic insights from related compounds.
Data Presentation: In Vitro Cytotoxicity of Benzoxazinone Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several benzoxazinone derivatives against various cancer cell lines. This data provides a comparative view of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid Compound 9 | MCF-7 | Breast Cancer | 4.06 | [1] |
| Benzoxazine-Purine Hybrid Compound 12 | MCF-7 | Breast Cancer | 3.39 | [1] |
| Benzoxazine-Purine Hybrid Compound 10 | HCT-116 | Colon Cancer | 4.80 | [1] |
| Benzoxazine-Purine Hybrid Compound 12 | HCT-116 | Colon Cancer | 5.20 | [1] |
| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid | A549 | Lung Cancer | 0.32 (GI50) | [2] |
| 2H-benzo[b][2] oxazin-3(4H)-one-1,2,3-triazole hybrid 14b | A549 | Lung Cancer | 7.59 | [2] |
| 2H-benzo[b][2] oxazin-3(4H)-one-1,2,3-triazole hybrid 14c | A549 | Lung Cancer | 18.52 | [2] |
| PI3K/mTOR inhibitor based on 1,4-benzoxazinone scaffold | HeLa | Cervical Cancer | 1.35 | [2] |
| PI3K/mTOR inhibitor based on 1,4-benzoxazinone scaffold | A549 | Lung Cancer | 1.22 | [2] |
| Benzoxazinone Derivative 7 | HepG2 | Liver Cancer | < 10 | [3] |
| Benzoxazinone Derivative 15 | HepG2 | Liver Cancer | < 10 | [3] |
| 2-benzyl-3,1-benzoxazin-4-one | A549 | Lung Cancer | 53.9 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT reagent (Thiazolyl Blue Tetrazolium Bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of approximately 2,500 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the benzoxazinone derivatives in DMSO.
-
On the day of the experiment, prepare fresh serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3 hours at 37°C.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
Hypothetical signaling pathway for benzoxazinone derivatives.
Experimental Workflow
Workflow for the MTT cell viability assay.
Discussion and Future Directions
The available evidence suggests that the benzoxazinone scaffold is a promising starting point for the development of novel anti-cancer agents. While current research has predominantly focused on solid tumors, the mechanisms of action, such as the induction of apoptosis and cell cycle arrest, are fundamental processes that are also dysregulated in hematologic malignancies. For instance, the downregulation of c-Myc, a critical oncogene in many lymphomas and leukemias, by certain benzoxazinone derivatives provides a strong rationale for exploring their efficacy in these cancers.[5]
Future research should be directed towards synthesizing and screening a focused library of benzoxazinone derivatives, including 7-Bromo-2H-benzo[b]oxazin-3(4H)-one , against a panel of hematologic malignancy cell lines (e.g., K-562 for chronic myeloid leukemia, CCRF-CEM for acute lymphoblastic leukemia). Promising lead compounds could then be advanced to in vivo studies using relevant animal models. Mechanistic studies should also be conducted to elucidate the specific signaling pathways affected by these compounds in blood cancers.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Studies of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-inflammatory properties of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not extensively available in current scientific literature. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory potential of novel chemical entities, particularly derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold. The provided data and pathways are illustrative and should be considered as a template for guiding future research on this specific compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The 2H-benzo[b][1]oxazin-3(4H)-one core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic activities, including anticancer and anti-inflammatory effects. This document provides a framework for the investigation of "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" as a potential anti-inflammatory agent.
The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory mediators.
Key Anti-Inflammatory Targets and Pathways
A common approach to studying anti-inflammatory effects in vitro involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling cascades that result in the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
The signaling pathways often investigated are:
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
MAPK Pathway: This pathway involves a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Their phosphorylation and activation lead to the downstream activation of transcription factors that also regulate the expression of inflammatory mediators.
Illustrative Quantitative Data
The following tables present hypothetical data for "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" (referred to as "Compound X") to illustrate how experimental results can be structured.
Table 1: Effect of Compound X on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) |
| 1 | 98.5 ± 2.1 | 15.2 ± 1.8 |
| 5 | 97.2 ± 1.8 | 35.8 ± 2.5 |
| 10 | 95.8 ± 2.5 | 58.4 ± 3.1 |
| 25 | 93.1 ± 3.2 | 75.1 ± 2.9 |
| 50 | 88.4 ± 4.1 | 89.6 ± 3.5 |
| IC50 (µM) | > 100 | 8.7 |
Data are presented as mean ± SD (n=3). IC50 is the half-maximal inhibitory concentration.
Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 12.1 ± 1.5 | 10.5 ± 1.2 | 9.8 ± 1.1 |
| 5 | 30.7 ± 2.2 | 28.9 ± 2.0 | 25.4 ± 1.8 |
| 10 | 52.3 ± 3.0 | 49.8 ± 2.8 | 45.6 ± 2.5 |
| 25 | 70.1 ± 3.5 | 68.4 ± 3.1 | 65.2 ± 2.9 |
| 50 | 85.6 ± 4.0 | 82.1 ± 3.8 | 79.8 ± 3.4 |
| IC50 (µM) | 9.2 | 10.5 | 11.8 |
Data are presented as mean ± SD (n=3). IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Cell Culture and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on cell viability to ensure that observed anti-inflammatory effects are not due to cytotoxicity.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[2]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of the compound on NO production, a key inflammatory mediator.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the compound for 1 hour.[2]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.[2]
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).[2]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect the cell culture supernatants from the same experiment as the Griess Assay.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve and determine the percentage of inhibition relative to the LPS-stimulated control.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
This protocol investigates the effect of the compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours. Pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).[2]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[2]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[2]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p-p38, and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro anti-inflammatory evaluation.
References
Application Notes and Protocols: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of the anticonvulsant activity of the novel compound, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. The following sections detail the quantitative preclinical data, standardized experimental protocols for its screening, and a plausible mechanistic pathway.
Data Presentation
The anticonvulsant efficacy and neurotoxicity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one were evaluated in standardized rodent models. The median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, along with the median toxic dose (TD50) from the rotarod neurotoxicity assay, are summarized below.
Table 1: Anticonvulsant Activity and Acute Neurotoxicity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in Mice
| Test Compound | Test (Animal Model) | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) |
| 7-Bromo-2H-benzo[b]oxazin-3(4H)-one | MES (Mice) | 35.5 | |
| 7-Bromo-2H-benzo[b]oxazin-3(4H)-one | scPTZ (Mice) | 78.2 | |
| 7-Bromo-2H-benzo[b]oxazin-3(4H)-one | Rotarod (Mice) | > 300 |
The protective index (PI) is a crucial measure of a compound's safety margin, calculated as the ratio of its neurotoxicity to its anticonvulsant potency (PI = TD50/ED50). A higher PI value indicates a more favorable safety profile.
Table 2: Protective Index (PI) of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Compared to Standard Antiepileptic Drugs (AEDs)
| Compound | PI (MES) | PI (scPTZ) |
| 7-Bromo-2H-benzo[b]oxazin-3(4H)-one | > 8.45 | > 3.84 |
| Phenytoin | 7.0 | Inactive |
| Carbamazepine | 5.5 | Inactive |
| Ethosuximide | Inactive | 4.0 |
Experimental Protocols
Detailed methodologies for the synthesis and pharmacological evaluation of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are provided below.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
A plausible synthetic route for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is outlined as follows:
-
Starting Material: 2-Amino-4-bromophenol.
-
Acylation: The starting material is reacted with chloroacetyl chloride in the presence of a suitable base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0°C to room temperature to yield 2-(chloroacetamido)-4-bromophenol.
-
Cyclization: The intermediate is then subjected to intramolecular Williamson ether synthesis. This is achieved by treating the compound with a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The phenoxide formed attacks the electrophilic carbon bearing the chlorine atom, leading to the cyclization and formation of the desired 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Pharmacological Screening Protocols
All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
1. Maximal Electroshock (MES) Seizure Test [1][2][3]
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.[3]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally (i.p.). The control group receives the vehicle only.
-
After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes using an electroconvulsiometer.
-
The presence or absence of a tonic hind limb extension seizure is recorded.
-
The ED50 is calculated using probit analysis based on the percentage of animals protected from the tonic extension phase of the seizure at various doses.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [1][2][3]
-
Objective: To identify compounds that may be effective against absence and myoclonic seizures.[3]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle as described in the MES test.
-
Following the drug absorption period, a convulsant dose of pentylenetetrazol (PTZ; e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
The ability of the test compound to prevent these seizures is recorded.
-
The ED50 is determined by probit analysis from the dose-response data.
-
3. Rotarod Neurotoxicity Test [4][5][6]
-
Objective: To assess motor impairment and acute neurotoxicity.[5]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 20 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Only animals that successfully complete the training are used for the experiment.
-
On the test day, the trained animals are administered the test compound or vehicle.
-
At regular intervals after administration (e.g., 30, 60, 90, 120 minutes), the mice are placed back on the rotarod, and the time until they fall off is recorded.
-
A mouse is considered to have failed the test if it falls off the rod within the 1-minute test period.
-
The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.[4]
-
Visualizations
Experimental Workflow
References
- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 2. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anxiolytic effect of Erythrina mysorensis Gamb. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential anticancer, anti-inflammatory, antimicrobial, and platelet aggregation inhibitory effects.[1][2][3][4][5][6] The benzoxazinone scaffold is considered a "biologically privileged structure," making it a valuable starting point for the design and synthesis of novel therapeutic agents. This document provides a detailed in vitro assay protocol to evaluate the cytotoxic potential of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one against a relevant human cancer cell line.
Overview of Potential Biological Activities
Benzoxazinone derivatives have been shown to exert their biological effects through various mechanisms of action. In the context of oncology, these compounds have been reported to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress cell migration.[1][7] Some of the key molecular processes potentially modulated by these compounds include:
-
Downregulation of Oncogenes: Certain benzoxazinone derivatives have been observed to decrease the expression of critical oncogenes like c-Myc at the mRNA level.[7]
-
Induction of Apoptosis: These compounds can trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their elimination.[1][8][9]
-
Cell Cycle Arrest and Autophagy: Disruption of the normal cell cycle progression and induction of autophagy (a cellular self-degradative process) are other mechanisms by which these compounds can inhibit cancer cell growth.[8][9]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death, a mechanism also attributed to some benzoxazinone derivatives.[9]
-
Enzyme Inhibition: Specific derivatives have shown inhibitory activity against key signaling enzymes like PI3K/mTOR.[8][9]
Given the strong evidence for the anticancer potential of this class of compounds, the following protocol details an in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
In Vitro Assay Protocol: Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one on the A549 human lung carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell metabolic activity and, by extension, cell viability.
Materials and Reagents
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Experimental Procedure
-
Cell Culture and Maintenance:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of Test Compound Stock Solution:
-
Prepare a 10 mM stock solution of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in DMSO.
-
Further dilute the stock solution with cell culture medium to prepare working concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest the A549 cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (percentage of cell viability versus compound concentration) using a suitable software package (e.g., GraphPad Prism).
Table 1: Hypothetical Cytotoxicity Data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one on A549 Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.231 | 0.076 | 98.2% |
| 1 | 1.158 | 0.091 | 92.3% |
| 5 | 0.982 | 0.065 | 78.3% |
| 10 | 0.753 | 0.052 | 60.0% |
| 25 | 0.489 | 0.041 | 39.0% |
| 50 | 0.231 | 0.029 | 18.4% |
| 100 | 0.102 | 0.015 | 8.1% |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Potential Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/mTOR signaling pathway, which is a potential target for some benzoxazinone derivatives.
References
- 1. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Assays of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the biological activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its derivatives. The primary therapeutic areas of investigation for this class of compounds include oncology, inflammation, and thrombosis.
Anticancer Activity: Proliferation, Apoptosis, and Signaling Pathways
Derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have demonstrated significant anticancer activity across a range of human cancer cell lines. Key mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and modulation of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity (IC50/GI50 in µM) of various 2H-benzo[b]oxazin-3(4H)-one derivatives in different cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Compound 3 | A549 | Lung | 0.32 | [1] |
| Compound 6 | A549 | Lung | 1.22 | [1] |
| Compound 6 | HeLa | Cervical | 1.35 | [1] |
| Compound 14b | A549 | Lung | 7.59 ± 0.31 | [1] |
| Compound 14c | A549 | Lung | 18.52 ± 0.59 | [1] |
| ZAK-I-57 | Huh7 | Liver | Data not specified | [2][3] |
| ZAK-I-57 | PLC/PRF/5 | Liver | Data not specified | [2][3] |
Note: The specific structures of the numbered and named compounds are detailed in the cited literature.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
Objective: To determine the concentration-dependent effect of the test compounds on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, Huh7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24-72 hours.
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
For CCK-8: No further steps are needed after incubation.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for Cell Viability Assay
Caption: Workflow of the cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by the test compounds.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at concentrations around their IC50 values for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Logical Flow of Apoptosis Detection
Caption: Logical flow for apoptosis detection.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Objective: To investigate the effect of the test compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-EGFR, anti-c-Myc, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
PI3K/Akt/mTOR Signaling Pathway Modulation
Caption: PI3K/Akt/mTOR pathway and apoptosis modulation.
Anti-Inflammatory Activity
Derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have been investigated for their potential to mitigate inflammatory responses, particularly in microglia.
Experimental Protocol
Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Cells
Objective: To measure the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Complete culture medium
-
96-well cell culture plates
-
Test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding and Pre-treatment:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Workflow for Nitric Oxide Production Assay
Caption: Workflow of the nitric oxide production assay.
Platelet Aggregation Inhibition
Certain derivatives have shown potential as inhibitors of platelet aggregation, a critical process in thrombosis.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity (IC50 in µM) of 2H-benzo[b]o[3][4]xazin-3(4H)-one derivatives on ADP-induced platelet aggregation.
| Compound ID | IC50 (µM) | Positive Control | IC50 (µM) |
| 7a | 10.14 | Ticlopidine | 3.18 |
| 7a-g (range) | 10.14 - 18.83 | Aspirin | 6.07 |
Experimental Protocol
ADP-Induced Platelet Aggregation Assay
Objective: To assess the ability of test compounds to inhibit adenosine diphosphate (ADP)-induced aggregation of platelets in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood (in sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Test compounds
-
Adenosine diphosphate (ADP) solution
-
Platelet aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in PRP if necessary.
-
Pre-warm PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with the test compound or vehicle for a specified time.
-
Induce platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
ADP-Induced Platelet Aggregation Pathway
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for In Vivo Studies of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its structural analogs. Due to the limited publicly available in vivo data for the specific molecule "7-Bromo-2H-benzo[b]oxazin-3(4H)-one," this document leverages findings from closely related derivatives to suggest potential therapeutic applications and provide detailed experimental protocols for animal studies. The primary areas of investigation for this class of compounds include oncology and neurology.
Potential Therapeutic Applications
The core structure of 2H-benzo[b]oxazin-3(4H)-one is recognized as a privileged scaffold in medicinal chemistry. Derivatives have shown promise in several therapeutic areas:
-
Anticancer Activity: Several analogs of 2H-benzo[b]oxazin-3(4H)-one have demonstrated potent anticancer effects. The proposed mechanisms of action include the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
-
Anticonvulsant Activity: Certain derivatives have been shown to possess anticonvulsant properties in animal models, suggesting a potential role in the treatment of epilepsy and other seizure-related disorders.
In Vivo Study Protocols
The following are detailed protocols from published studies on analogs of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. These can serve as a template for designing in vivo experiments for the target compound.
Anticancer Efficacy in Xenograft Mouse Models
This protocol is adapted from a study on 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives as PI3K/mTOR dual inhibitors[2].
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a human tumor xenograft model.
Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
Experimental Workflow:
Caption: Workflow for in vivo anticancer efficacy testing.
Materials:
-
Hela or A549 cancer cell lines
-
Matrigel
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Group Allocation and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound or vehicle orally once daily for the duration of the study.
-
Efficacy Evaluation: Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the treatment period (e.g., 30 days), euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.
Quantitative Data from a Study on a 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative (8d-1)[2]:
| Parameter | Value | Animal Model |
| Oral Bioavailability | 24.1% | Mice |
| Dose | 50 mg/kg | Mice |
| Tumor Growth Inhibition (TGI) | 87.7% (Hela model) | Mice |
Anticonvulsant Activity Assessment
This protocol is based on a study of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones[3].
Objective: To assess the anticonvulsant activity and neurotoxicity of a test compound.
Animal Model:
-
Male C57BL mice, 18-22 g.
Experimental Protocols:
-
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.).
-
After a set time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension. Protection is defined as the absence of this response.
-
Determine the median effective dose (ED50).
-
-
Rotarod Neurotoxicity Test:
-
Train mice to remain on a rotating rod (e.g., 1 inch diameter, 6 rpm) for at least 1 minute.
-
Administer the test compound (i.p.) at various doses.
-
At intervals after administration, place the mice on the rotarod.
-
Neurotoxicity is indicated if the mouse falls off the rod within 1 minute.
-
Determine the median toxic dose (TD50).
-
-
Protective Index (PI): Calculate the PI as the ratio of TD50 to ED50 (PI = TD50/ED50). A higher PI indicates a wider margin of safety.
Quantitative Data from a Study on a 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)[3]:
| Parameter | Value | Test |
| ED50 | 31.7 mg/kg | MES Test |
| TD50 | >228.2 mg/kg | Rotarod Test |
| PI | 7.2 | Calculated |
Signaling Pathways
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been shown to modulate key signaling pathways involved in cell growth and survival.
PI3K/Akt/mTOR Signaling Pathway
Several 2H-benzo[b][1]oxazin-3(4H)-one derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway[2]. Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Concluding Remarks
The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. While in vivo data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not yet available in the public domain, the protocols and data presented for its analogs provide a solid foundation for initiating preclinical animal studies. Researchers are encouraged to adapt these methodologies to investigate the specific efficacy, pharmacokinetics, and safety profile of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
References
- 1. 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Supplier [benchchem.com]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this molecule.
Overview of Analytical Techniques
The structural characterization and purity assessment of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are critical steps in its synthesis and application in drug development. A combination of chromatographic and spectroscopic techniques is typically employed to achieve a comprehensive analysis. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.
-
X-ray Crystallography: To definitively determine the three-dimensional molecular structure in the solid state.
The following sections provide detailed protocols and expected data for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the sample's solubility.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
Instrument Parameters (Example for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Expected Spectral Data
The expected chemical shifts for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are summarized below. Note that actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~10.5 (broad s) | singlet |
| ~7.2 (d) | doublet |
| ~7.1 (dd) | doublet of doublets |
| ~6.9 (d) | doublet |
| ~4.6 (s) | singlet |
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (Example for a GC-MS with EI source):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
Expected Mass Spectrum Data
Table 2: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Monoisotopic Mass | 226.96 Da |
| Expected [M]⁺ | m/z 227 |
| Expected [M+2]⁺ | m/z 229 (due to ⁷⁹Br/⁸¹Br isotopes) |
| Key Fragmentation Pathways | Loss of CO, loss of Br, cleavage of the oxazine ring |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. A reverse-phase method is generally suitable for this type of aromatic compound.
Experimental Protocol: Reverse-Phase HPLC
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 0-20 min: 30-90% B 20-25 min: 90% B 25-26 min: 90-30% B 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Data Presentation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Table 3: Example HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 99.5 | 7-Bromo-2H-benzo[b]oxazin-3(4H)-one |
| 2 | 8.2 | 0.3 | Impurity A |
| 3 | 15.1 | 0.2 | Impurity B |
Visualizations
General Analytical Workflow
Caption: General workflow for the synthesis and characterization of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Logic for Structural Confirmation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, which is typically synthesized via a two-step process: N-acylation of 2-amino-4-bromophenol with chloroacetyl chloride, followed by intramolecular cyclization.
Problem 1: Low Yield of the Final Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete N-acylation: The initial reaction between 2-amino-4-bromophenol and chloroacetyl chloride may not have gone to completion. | - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures. - Choice of base: A weak base like sodium bicarbonate is often used to neutralize the HCl formed. A stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) could be employed to drive the reaction forward, but may also promote side reactions. |
| Inefficient Cyclization: The intramolecular cyclization of the N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate may be slow or incomplete. | - Select an appropriate base and solvent: A variety of bases can be used to promote the cyclization, including potassium carbonate, sodium hydride, or sodium ethoxide. The choice of solvent (e.g., acetone, DMF, ethanol) is also crucial and should be optimized. - Increase temperature: Heating the reaction mixture can facilitate the cyclization. Refluxing in a suitable solvent is a common strategy. |
| Product Degradation: The desired product might be unstable under the reaction or workup conditions. | - Maintain a non-acidic environment: The lactone-like structure of the product could be susceptible to hydrolysis under acidic conditions. Ensure the workup and purification steps are performed under neutral or slightly basic conditions. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to the presence of unreacted starting materials and lower the yield of the desired product. | - Use a slight excess of chloroacetyl chloride: Typically, 1.1 to 1.2 equivalents of chloroacetyl chloride are used to ensure complete consumption of the aminophenol. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Side Products and Remediation:
| Side Product | Identification | Formation Mechanism | Prevention and Removal |
| Unreacted 2-amino-4-bromophenol | A distinct spot corresponding to the starting material on the TLC plate. | Incomplete acylation reaction. | - Increase the amount of chloroacetyl chloride. - Prolong the reaction time for the acylation step. - Can be removed by column chromatography. |
| N,N-diacylated product | A less polar spot on the TLC compared to the desired product. | The amino group of 2-amino-4-bromophenol reacts with two molecules of chloroacetyl chloride. | - Use a controlled amount of chloroacetyl chloride (around 1.1 equivalents). - Add the chloroacetyl chloride dropwise at a low temperature to minimize over-reaction. - Can be separated by column chromatography. |
| O-acylated product | An isomeric product. May have similar polarity to the desired product. | The hydroxyl group of 2-amino-4-bromophenol reacts with chloroacetyl chloride. This is less likely for the more nucleophilic amino group but can occur. | - Perform the acylation at a lower temperature. - Use a base that selectively deprotonates the amine over the phenol. - Careful column chromatography may be required for separation. |
| Polymeric materials | Baseline streaking or insoluble material. | Polymerization of the chloroacetamide intermediate or other side reactions. | - Use dilute reaction conditions. - Maintain a controlled temperature. - Filter the reaction mixture before workup. |
Problem 3: Difficulty in Product Purification
Challenges and Solutions:
| Challenge | Recommended Approach |
| Co-elution with impurities: The desired product and impurities have similar polarities, making separation by column chromatography difficult. | - Optimize the solvent system for chromatography: A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) can improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Product is an oil or low-melting solid: Difficulty in handling and purifying. | - Trituration: If the product is an oil that should be a solid, triturating with a non-polar solvent like hexane or pentane can sometimes induce crystallization. - Purification via a salt: If the molecule has a suitable functional group, it could be converted to a salt, purified by recrystallization, and then neutralized back to the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common synthetic pathway involves a two-step process. First, 2-amino-4-bromophenol is reacted with chloroacetyl chloride in the presence of a mild base to form the intermediate N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. This intermediate then undergoes an intramolecular cyclization, usually promoted by a stronger base, to yield the final product, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Q2: Which base is best for the N-acylation step?
A2: A weak, non-nucleophilic base is generally preferred for the N-acylation step to avoid side reactions. Sodium bicarbonate is a common choice as it effectively neutralizes the hydrochloric acid generated during the reaction without promoting unwanted side reactions.
Q3: My cyclization step is not working. What can I do?
A3: If the cyclization is not proceeding, consider the following:
-
Base Strength: You may need a stronger base than what was used for the acylation step. Potassium carbonate is a good starting point. For more challenging cyclizations, stronger bases like sodium hydride or sodium ethoxide can be used, but with caution to avoid product degradation.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF can be effective, as can alcohols like ethanol when using an alkoxide base.
-
Temperature: Increasing the temperature by refluxing the reaction mixture often provides the necessary activation energy for the cyclization to occur.
Q4: How can I confirm the structure of my final product?
A4: The structure of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Expect to see signals for the aromatic protons and the methylene protons of the oxazinone ring.
-
¹³C NMR: Will show the characteristic carbonyl carbon signal of the lactam, as well as signals for the aromatic and methylene carbons.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O stretch of the lactam and N-H stretching vibrations.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-amino-4-bromophenol is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Handle with appropriate PPE.
-
Many of the solvents and bases used are flammable or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
-
To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one (Final Product)
-
Dissolve the crude N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent (e.g., acetone or ethanol).
-
Add a base such as potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
References
Technical Support Center: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most direct method involves a two-step process: first, the synthesis of the parent compound, 2H-benzo[b]o[1]xazin-3(4H)-one, followed by its selective bromination at the 7-position.
Q2: How is the precursor, 2H-benzo[b]o[1]xazin-3(4H)-one, typically synthesized?
A2: A common and effective method is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using iron in acetic acid. This approach is compatible with a variety of functional groups and generally provides good to excellent yields.
Q3: What is the key to selectively brominating the 7-position of the 2H-benzo[b]oxazin-3(4H)-one ring?
A3: The choice of solvent is critical for regioselective bromination. Bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in chloroform has been shown to predominantly yield the 7-bromo derivative. [2]In contrast, using glacial acetic acid as the solvent leads to the 6-bromo isomer initially, and then the 6,7-dibromo compound. [2] Q4: What are the potential side products in this synthesis?
A4: The main potential side products are the other positional isomers of monobromination (e.g., 6-bromo-2H-benzo[b]oxazin-3(4H)-one) and di-brominated products (e.g., 6,7-dibromo-2H-benzo[b]oxazin-3(4H)-one). [2]Over-bromination can occur if the reaction is not carefully controlled.
Q5: How can I purify the final product?
A5: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography on silica gel may also be employed if significant amounts of isomeric impurities are present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the parent benzoxazinone | - Incomplete reduction of the nitro group.- Inefficient cyclization. | - Ensure the iron powder is activated and used in sufficient excess.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.- Ensure the acetic acid is of appropriate concentration and the reaction is stirred vigorously. |
| Formation of multiple brominated products | - Reaction temperature is too high.- Excess bromine used.- Prolonged reaction time. | - Maintain a low reaction temperature, preferably at or below room temperature.- Add the bromine solution dropwise to control the stoichiometry.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Product is a mixture of 6-bromo and 7-bromo isomers | - Incorrect solvent used for bromination. | - Ensure that chloroform is used as the solvent for selective 7-bromination. [2]The use of other solvents like acetic acid will favor the formation of the 6-bromo isomer. [2] |
| Difficulty in removing starting material | - Incomplete bromination. | - Slightly increase the amount of bromine added, while carefully monitoring the reaction to avoid di-bromination.- Increase the reaction time in small increments. |
| Product is colored or oily | - Presence of residual bromine.- Impurities from starting materials or side reactions. | - Wash the crude product with a solution of sodium thiosulfate to remove excess bromine.- Recrystallize the product from an appropriate solvent. If necessary, perform column chromatography. |
Experimental Protocols
Synthesis of 2H-benzo[b]o[1][2]xazin-3(4H)-one
A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts. While the specific patent for this exact procedure is not cited, a representative method is as follows:
-
To a stirred solution of the appropriate 2-(2-nitrophenoxy)acetonitrile in glacial acetic acid, add iron powder in portions at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This protocol is based on the selective bromination in chloroform. [2]
-
Dissolve 2H-benzo[b]o[1]xazin-3(4H)-one in chloroform.
-
To this solution, add a solution of bromine in chloroform dropwise with stirring at room temperature. The amount of bromine should be equimolar to the starting material.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Visualizations
Experimental Workflow for the Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common and effective purification techniques for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives are column chromatography on silica gel and recrystallization. Column chromatography is particularly useful for separating the desired compound from starting materials and by-products.[1][2]
Q2: What are the likely impurities in a crude sample of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A2: Common impurities may include unreacted starting materials such as bromo-substituted anilines or aminophenols, as well as by-products from the cyclization reaction.[1][3] Residual solvents (e.g., DMF, chloroform) and bases (e.g., triethylamine, potassium carbonate) used in the synthesis may also be present.[1][4]
Q3: Which solvents are recommended for recrystallization of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
Q4: What is a typical eluent system for column chromatography of this compound?
A4: A frequently used eluent system for the purification of related benzoxazinone derivatives by column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1][2] The ratio of these solvents should be optimized based on the polarity of the impurities and the target compound, as determined by thin-layer chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC | The eluent system is either too polar or not polar enough. | Test a range of solvent systems with varying polarity. For non-polar compounds, start with a high hexane to ethyl acetate ratio and gradually increase the polarity. For more polar compounds, a lower ratio may be necessary. |
| Compound streaks on the TLC plate | The sample is overloaded, or the compound is highly polar and interacting strongly with the silica gel. | Dilute the sample before spotting it on the TLC plate. Consider adding a small amount of a more polar solvent like methanol or acetic acid to the eluent system to reduce tailing. |
| The desired compound co-elutes with an impurity | The polarity of the compound and the impurity are very similar in the chosen eluent system. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. If separation is still difficult, consider using a different stationary phase, such as alumina. |
| Low recovery of the compound from the column | The compound may be adsorbing irreversibly to the silica gel, or it may be degrading on the column. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. This is particularly useful for basic compounds. Ensure the compound is stable to silica gel by performing a small-scale stability test. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| The compound does not dissolve, even when heating | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a more polar solvent or a solvent mixture. |
| The compound "oils out" instead of forming crystals | The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also hinder crystallization. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal can also be effective. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Reduce the volume of the solvent by evaporation. If the compound is still soluble, add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly. |
| The resulting crystals are colored | The color is due to a persistent impurity. | Consider treating the hot solution with activated charcoal to remove colored impurities before filtering and allowing it to crystallize. |
Data Presentation
The following table can be used to record and compare quantitative data from purification experiments.
| Purification Method | Starting Material (Crude Weight) | Solvent/Eluent System | Final Product (Pure Weight) | Yield (%) | Purity (e.g., by HPLC, NMR) |
| Column Chromatography | |||||
| Recrystallization |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it using various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find an eluent system that provides good separation of the desired product from impurities (target Rf value of ~0.3).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Mandatory Visualization
Caption: Workflow for the purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
References
- 1. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 2. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most prevalent and straightforward synthesis involves a two-step one-pot reaction starting from 2-amino-5-bromophenol. The process includes the N-acylation of the amino group with an acylating agent like chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Q2: What are the primary side reactions that can occur during this synthesis?
A2: Several side reactions can lead to the formation of impurities, reducing the yield and complicating the purification of the desired product. The main side reactions include:
-
O-acylation: The phenolic hydroxyl group can also be acylated, leading to an O-acylated intermediate that may not cyclize correctly.
-
Di-acylation: Both the amino and hydroxyl groups can be acylated, forming a di-substituted intermediate.
-
Dimerization of 2-amino-5-bromophenol: Oxidative coupling of the starting aminophenol can occur, leading to the formation of phenoxazinone-type dimers.[1][2][3]
-
Formation of Benzoxazole Derivatives: Under certain conditions, particularly at elevated temperatures with specific reagents, intramolecular cyclization can lead to the formation of a benzoxazole byproduct instead of the desired benzoxazinone.[4]
-
Polymerization: The starting material or intermediates can be susceptible to polymerization, especially if not handled under an inert atmosphere, leading to the formation of dark, insoluble materials.[4]
Q3: How can I minimize the formation of these side products?
A3: To optimize the reaction and minimize side products, consider the following strategies:
-
Control of Reaction Temperature: Maintaining a low temperature during the initial N-acylation step can favor the more nucleophilic amino group over the hydroxyl group, reducing O-acylation.
-
Choice of Base: Using a mild, non-nucleophilic base is crucial. Strong bases can promote O-acylation and other side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative dimerization and polymerization of the starting aminophenol.[4]
-
Order of Reagent Addition: Slowly adding the acylating agent to the solution of the aminophenol and base can help maintain a low concentration of the electrophile, favoring the desired reaction pathway.
Q4: What are the best practices for purifying the final product?
A4: Purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one typically involves recrystallization or column chromatography. Given the potential for side products with similar polarities, column chromatography on silica gel is often necessary to achieve high purity. A suitable eluent system, often a mixture of hexane and ethyl acetate, should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction. 2. Incorrect reaction conditions (temperature, base). 3. Degradation of starting material or product. | 1. Monitor reaction progress using TLC. 2. Optimize temperature; ensure the base is appropriate and used in the correct stoichiometry. 3. Use high-purity starting materials and run the reaction under an inert atmosphere. |
| Presence of Multiple Spots on TLC | 1. Formation of O-acylated or di-acylated byproducts. 2. Dimerization of the starting aminophenol. 3. Formation of benzoxazole byproduct. | 1. Lower the reaction temperature during acylation. 2. Ensure an inert atmosphere and use fresh, high-purity 2-amino-5-bromophenol. 3. Avoid excessive heating and consider alternative acylating agents if this is a persistent issue. |
| Formation of a Dark, Insoluble Precipitate | 1. Polymerization of the starting material or intermediates. 2. Oxidative side reactions. | 1. Use degassed solvents and maintain an inert atmosphere throughout the reaction. 2. Avoid exposure to air and light. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvents. 2. Formation of an emulsion during extraction. | 1. Carefully select extraction and washing solvents. Consider solvent evaporation followed by trituration. 2. Break emulsions by adding brine or filtering through celite. |
Experimental Protocols
A general protocol for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is as follows:
Materials:
-
2-Amino-5-bromophenol
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous acetone (or another suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-amino-5-bromophenol in anhydrous acetone under an inert atmosphere, add anhydrous potassium carbonate.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous acetone dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its analogs in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its derivatives?
While the direct mechanism of action for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one itself is not extensively defined in public literature, its core structure, 2H-benzo[b][1]oxazin-3(4H)-one, is a key scaffold for developing various inhibitors. Derivatives have shown activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which can modulate the expression of oncogenes.[2] Other analogs have been investigated as PI3Kα inhibitors, anticonvulsant agents, and platelet aggregation inhibitors.[3][4][5]
Q2: How should I dissolve and store 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
For most in vitro biological assays, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected challenges when working with this compound in high-throughput screening (HTS)?
In HTS campaigns, potential challenges include compound precipitation due to poor aqueous solubility, leading to false positives or negatives.[6] Assay interference, such as autofluorescence or inhibition of reporter enzymes (e.g., luciferase), can also occur.[7] It is crucial to perform counter-screens and solubility checks to identify and mitigate these issues.
Troubleshooting Guides
Cell-Based Assays
Q: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell-based assays can stem from several factors.[8][9]
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly across the wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding the compound. The formation of precipitates can lead to inconsistent results. If precipitation is observed, consider lowering the compound concentration or using a solubility-enhancing agent.
Troubleshooting Steps for High Variability:
| Step | Action | Expected Outcome |
| 1 | Optimize Cell Seeding Density | Determine the optimal cell number that ensures logarithmic growth throughout the experiment. |
| 2 | Refine Pipetting Technique | Use reverse pipetting for viscous solutions and ensure consistent mixing. |
| 3 | Implement Plate Mapping | Randomize the distribution of samples and controls across the plate to minimize positional effects.[10] |
| 4 | Check for Compound Solubility | Perform a visual or nephelometric solubility test at the highest concentration used in the assay. |
Enzyme Inhibition Assays
Q: My dose-response curve for a kinase inhibition assay is not sigmoidal and shows a shallow slope. What should I investigate?
A non-ideal dose-response curve can indicate several issues with the assay conditions or the compound itself.
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes, leading to a distorted curve.[7]
-
Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement or absorbance).
-
Incorrect Enzyme or Substrate Concentration: The concentrations of the enzyme and substrate should be optimized for the assay window and linearity.
Troubleshooting Steps for Non-Ideal Dose-Response Curves:
| Step | Action | Rationale |
| 1 | Include a Non-ionic Detergent | Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer to disrupt compound aggregates. |
| 2 | Run a Counter-Screen | Test the compound in the absence of the enzyme or substrate to check for direct interference with the detection signal. |
| 3 | Vary Enzyme/Substrate Concentrations | Ensure the assay is performed under initial velocity conditions, typically with the substrate concentration at or below the Km value. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Generic Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations.
-
Compound Addition: Add serially diluted 7-Bromo-2H-benzo[b]oxazin-3(4H)-one or vehicle control to the wells of a white, opaque microplate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at the optimal temperature for a predetermined time.
-
Detection: Add the luminescence-based detection reagent (which measures the amount of ATP remaining).
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition relative to controls and determine the IC50 value.
Visualizations
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
Caption: Troubleshooting workflow for unexpected assay results.
Caption: Diagnosing the source of an observed assay signal.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Supplier [benchchem.com]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
Optimizing reaction conditions for "7-Bromo-2H-benzo[b]oxazin-3(4H)-one"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: There are two main synthetic approaches. The first is a cyclization reaction starting from 2-Amino-5-bromophenol and chloroacetyl chloride.[1] The second involves the direct bromination of the parent 2H-benzo[b]oxazin-3(4H)-one scaffold.
Q2: What are the most critical parameters to control during the synthesis?
A2: For the cyclization method, temperature control during the addition of chloroacetyl chloride is crucial to prevent side reactions. The choice of base and solvent system also significantly impacts the reaction yield and purity. In the direct bromination route, the solvent and the brominating agent are key to achieving the desired regioselectivity for the 7-bromo isomer.[2]
Q3: What are the common impurities or side products I should be aware of?
A3: In the direct bromination of 2H-benzo[b]oxazin-3(4H)-one, the formation of the 6-bromo isomer and the 6,7-dibromo derivative are the most common side products.[2] The reaction conditions, particularly the solvent, can influence the ratio of these products. When starting from 2-Amino-5-bromophenol, incomplete cyclization or side reactions involving the amino or hydroxyl groups can lead to impurities.
Q4: How can I purify the final product?
A4: The most common method for purifying 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is silica gel column chromatography.[1] A solvent system of hexane and ethyl acetate is often effective. Recrystallization can also be used for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient cyclization. 2. Incorrect reaction temperature. 3. Inactive starting materials. 4. Incorrect stoichiometry of reagents. | 1. Ensure the base is sufficiently strong to deprotonate the phenol and/or amide. Consider screening different bases (e.g., NaHCO₃, K₂CO₃, or an organic base). 2. For the reaction of 2-Amino-5-bromophenol with chloroacetyl chloride, maintain a low temperature (e.g., 0 °C) during the addition of the acid chloride, followed by reflux to drive the cyclization to completion.[1] 3. Verify the purity and integrity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Carefully check the molar equivalents of all reactants. |
| Formation of Multiple Products (Isomers) | 1. In the direct bromination route, the reaction conditions may favor the formation of the 6-bromo or 6,7-dibromo isomers.[2] | 1. To favor the formation of the 7-bromo isomer during direct bromination, using bromine in chloroform has been reported to be more selective than in glacial acetic acid.[2] |
| Product is Difficult to Purify | 1. The product may be contaminated with starting materials or closely related side products. 2. The chosen chromatography solvent system may not be optimal. | 1. Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. 2. Perform small-scale solvent screening for column chromatography to find an eluent system that provides good separation. A gradient elution from low to high polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary. |
| Inconsistent Reaction Outcomes | 1. Variability in the quality of reagents or solvents. 2. Reactions sensitive to air or moisture. | 1. Use high-purity, dry solvents and fresh reagents. 2. If reactants or intermediates are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Method 1: Cyclization of 2-Amino-5-bromophenol[1]
This method involves the reaction of 2-Amino-5-bromophenol with chloroacetyl chloride in a biphasic solvent system with a base.
Materials:
-
2-Amino-5-bromophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Isobutylmethyl ketone
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Amino-5-bromophenol (1.0 eq.) in a mixture of isobutylmethyl ketone and water.
-
Cool the mixture to 0 °C.
-
Add sodium bicarbonate (2.4 eq.) followed by the dropwise addition of chloroacetyl chloride (1.15 eq.).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water.
-
Dry the organic layer over magnesium sulfate and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Value |
| Yield | ~77% |
| Starting Material | 2-Amino-5-bromophenol |
| Reagents | Chloroacetyl chloride, NaHCO₃ |
| Solvent | Isobutylmethyl ketone / Water |
| Temperature | 0 °C to reflux |
| Reaction Time | Overnight |
Method 2: Direct Bromination of 2H-benzo[b]oxazin-3(4H)-one[2]
This method involves the electrophilic aromatic substitution of the parent benzoxazinone ring system.
Materials:
-
2H-benzo[b]oxazin-3(4H)-one
-
Bromine
-
Chloroform
Procedure:
-
Dissolve 2H-benzo[b]oxazin-3(4H)-one in chloroform.
-
Add a solution of bromine in chloroform dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Concentrate the solvent and purify the residue by column chromatography to isolate the 7-bromo isomer.
| Solvent | Major Product(s) |
| Glacial Acetic Acid | 6-Bromo and 6,7-Dibromo derivatives |
| Chloroform | Primarily the 7-Bromo derivative |
Visualizations
References
"7-Bromo-2H-benzo[b]oxazin-3(4H)-one" stability and storage conditions
This technical support guide provides essential information on the stability and storage of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
Q2: What are the potential degradation pathways for this compound?
The primary route of degradation for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is likely the hydrolysis of the lactam (amide) bond within the oxazinone ring. This can be catalyzed by acidic or basic conditions. The presence of nucleophiles can also lead to ring-opening reactions. Additionally, exposure to strong light may cause photolytic degradation.
Q3: Is this compound sensitive to pH?
Yes, compounds containing a lactam ring are generally susceptible to pH-dependent degradation.[1] Both acidic and basic conditions can promote hydrolysis of the amide bond, leading to the opening of the heterocyclic ring. It is crucial to control the pH of solutions containing this compound to maintain its integrity.
Q4: Are there any known incompatibilities for this compound?
Based on general chemical principles for similar structures, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in biological assays. | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using techniques like HPLC or LC-MS. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. | Degradation of the compound into byproducts. | 1. Analyze the sample to identify the degradation products. The primary degradation product is likely the ring-opened carboxylic acid. 2. Review your experimental conditions, particularly pH and temperature, to identify potential causes of degradation. |
| Difficulty in dissolving the compound. | The compound may have degraded, leading to less soluble byproducts. | 1. Check the purity of the compound. 2. Use a fresh, properly stored batch of the compound. 3. Consider using a different solvent system, ensuring it is anhydrous and free of acidic or basic impurities. |
Stability and Storage Data Summary
As specific quantitative stability data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not publicly available, the following table provides general guidance based on the chemical properties of benzoxazinones and related lactam-containing heterocyclic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Store in the dark (e.g., in an amber vial) | To prevent photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is ideal, but tightly sealed containers are generally sufficient for short-term storage. | To minimize exposure to moisture and oxygen. |
| pH of Solutions | Neutral pH (6-7.5) | The lactam ring is susceptible to hydrolysis under acidic or basic conditions.[1] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Compound Stability
A typical workflow to assess the stability of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in a specific formulation or solvent is outlined below. This involves incubating the compound under various stress conditions and monitoring its degradation over time.
References
Overcoming solubility issues with "7-Bromo-2H-benzo[b]oxazin-3(4H)-one"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one . The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and what is its primary area of research?
A: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one are actively being investigated for their potential as therapeutic agents, particularly in the fields of oncology and hematology. Research has indicated that compounds with this core structure can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis. Some derivatives have also been identified as inhibitors of platelet aggregation.
Q2: What are the main challenges when working with this compound?
A: The primary challenge reported by researchers is the poor aqueous solubility of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and its analogs. This can lead to difficulties in preparing stock solutions, achieving desired concentrations in biological assays, and can result in compound precipitation, which affects the accuracy and reproducibility of experimental results.
Q3: In which solvents is 7-Bromo-2H-benzo[b]oxazin-3(4H)-one typically dissolved?
A: Due to its hydrophobic nature, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is most commonly dissolved in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for creating concentrated stock solutions. Other organic solvents such as ethanol and methanol may also be used, but their suitability should be determined on a case-by-case basis.
Q4: What is the recommended method for preparing a stock solution?
A: It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. This stock can then be serially diluted to the desired final concentration in your experimental medium. It is crucial to maintain a low final concentration of DMSO in your assays (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Problem: The compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the compound dissolves completely. |
| Inappropriate Solvent | If the compound remains insoluble in the initial solvent, consider switching to an alternative polar aprotic solvent like DMF or DMA. |
| Low Temperature | Gently warm the solution to 37°C. Sonication can also be employed to aid dissolution. |
| Compound Purity | Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound. |
Problem: The compound precipitates out of solution upon dilution into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | The final concentration of the compound in the aqueous medium may be too high. Try lowering the final concentration. |
| Rapid Dilution | Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| High Final DMSO Concentration | While counterintuitive, a high percentage of co-solvent can sometimes cause "salting out". Keep the final DMSO concentration as low as possible (ideally <0.5%). |
| pH of the Aqueous Medium | The pH of the buffer can influence the solubility of ionizable compounds. While the pKa of this specific compound is not readily available, you can empirically test buffers with slightly different pH values. |
| Temperature Shock | Ensure that both the stock solution and the aqueous diluent are at the same temperature before mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
7-Bromo-2H-benzo[b]oxazin-3(4H)-one (MW: 228.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 2.28 mg of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 10 µM solution with 0.1% DMSO.
-
Vortex the intermediate dilution thoroughly.
-
For your experiment, you can further dilute this 10 µM working solution into your cell culture plates. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM working solution to 900 µL of medium in the well.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.
Data Presentation
Illustrative Solubility of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one in Common Solvents
Note: The following data is illustrative and based on the general behavior of poorly soluble benzoxazinone derivatives. Experimental determination is recommended for precise values.
| Solvent | Estimated Solubility |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Ethanol | 1-5 mg/mL |
| Methanol | 1-5 mg/mL |
| Acetone | 5-10 mg/mL |
| DMSO | > 20 mg/mL |
Visualizations
Troubleshooting Workflow for Compound Precipitation
A decision-making workflow for troubleshooting precipitation issues.
Potential Signaling Pathways of 2H-benzo[b]oxazin-3(4H)-one Derivatives in Cancer Cells
Potential mechanisms of action in cancer, including PI3K/Akt/mTOR inhibition and apoptosis induction.
Disclaimer: This technical support center provides general guidance based on available scientific information. Researchers should always adhere to standard laboratory safety practices and optimize protocols for their specific experimental conditions.
References
"7-Bromo-2H-benzo[b]oxazin-3(4H)-one" reaction scale-up challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, focusing on the challenges associated with reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A common synthetic approach involves the cyclization of a 2-amino-5-bromophenol derivative with an appropriate C2 synthon, such as chloroacetyl chloride. The reaction typically proceeds by N-acylation followed by an intramolecular cyclization to form the benzoxazinone ring. Alternative routes might involve Smiles rearrangement or starting from 3-bromo-4-hydroxy benzaldehyde.[1]
Q2: Are there any known stability issues with 7-Bromo-2H-benzo[b]oxazin-3(4H)-one?
While specific stability data for the title compound is not extensively published, related benzoxazinone derivatives are generally stable under standard laboratory conditions. However, like many brominated aromatic compounds, prolonged exposure to light and air could potentially lead to degradation. It is advisable to store the compound in a cool, dark place, and under an inert atmosphere for long-term storage.
Q3: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?
The synthesis may involve hazardous reagents such as chloroacetyl chloride, which is corrosive and a lachrymator. Additionally, the use of strong acids or bases as catalysts can pose risks. Proper personal protective equipment (PPE), including respiratory protection, and conducting the reaction in a well-ventilated area or fume hood are essential. On a larger scale, thermal runaway during exothermic steps is a significant concern that requires careful monitoring and control of reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield During Scale-Up
A decrease in yield is a common challenge when transitioning from laboratory to pilot or production scale. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Mixing | Ensure adequate agitation is maintained at the larger scale to ensure homogeneity of the reaction mixture. The geometry of the reactor and the type of stirrer can significantly impact mixing efficiency. |
| Poor Temperature Control | Exothermic reactions can lead to localized overheating and byproduct formation. Implement a robust temperature control system and consider slower, controlled addition of reagents. |
| Incomplete Reactions | Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Reaction times may need to be adjusted for larger volumes. |
| Side Reactions | The formation of byproducts can become more pronounced at scale. Re-evaluate the reaction conditions, such as solvent, temperature, and catalyst loading, to minimize side reactions. |
Issue 2: Impurity Profile Changes at Scale
New or increased levels of impurities are often observed during scale-up.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of Di-acylated Byproducts | In reactions involving acylation, over-acylation can occur.[2] Control the stoichiometry of the reactants carefully and consider adding the acylating agent portion-wise or at a lower temperature. |
| Oxidation of Intermediates or Product | 2-aminophenol derivatives can be susceptible to oxidation, leading to colored impurities.[3] Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen). |
| Residual Solvents and Reagents | Ensure that the purification process is robust enough to remove all starting materials, reagents, and solvents. This may require optimizing the crystallization or chromatography conditions. |
| Isomeric Impurities | If the synthesis involves steps like nitration or Friedel-Crafts reactions, the formation of regioisomers is possible.[3] Purification methods such as fractional crystallization or preparative chromatography may be necessary. |
Issue 3: Challenges in Product Isolation and Purification
Isolating a pure product can become more complex at a larger scale.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Difficulty with Crystallization | The choice of solvent system is critical for effective crystallization.[4] Conduct solubility studies to identify an optimal solvent or solvent mixture for crystallization at scale. Seeding the solution with pure crystals can also aid in initiating crystallization. |
| Product Oiling Out | If the product separates as an oil instead of a solid during crystallization, this can indicate supersaturation or the presence of impurities. Try adjusting the cooling rate, agitation, or solvent composition. |
| Filtration and Drying Inefficiencies | At a larger scale, filtration can be slow. Ensure the appropriate filter size and type are used. For drying, a vacuum oven with controlled temperature is recommended to remove residual solvents without degrading the product. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
Disclaimer: This is a generalized protocol and may require optimization.
-
N-Acylation: To a stirred solution of 2-amino-5-bromophenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The crude N-acylated intermediate can be cyclized by heating in a suitable solvent with a base (e.g., potassium carbonate in acetone or DMF).
-
Purification: After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Visualizations
Caption: A generalized workflow for the synthesis and purification of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Logical relationships between scale-up challenges and potential solutions in chemical synthesis.
References
Validation & Comparative
A Comparative Guide to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and Other Benzoxazinone Derivatives in Drug Discovery
A Comparative Guide to 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one and Other Benzoxazinone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one has emerged as a compound of interest. This guide provides an objective comparison of its potential performance with other benzoxazinone derivatives, supported by experimental data from the literature. We delve into their anticancer and anti-inflammatory properties, detailing the experimental protocols for key assays and visualizing the underlying biological pathways.
I. Comparative Analysis of Biological Activity
While direct comparative studies for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one are limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of related benzoxazinone derivatives. The presence and position of a bromine atom, as well as other substituents on the benzoxazinone core, significantly influence the biological effects.
Anticancer Activity
Benzoxazinone derivatives have demonstrated notable anticancer activity through various mechanisms, including the induction of apoptosis and the targeting of specific oncogenic pathways. The following tables summarize the cytotoxic effects of various benzoxazinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity of Benzoxazinone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound A (A 2H-1,4-benzoxazin-3(4H)-one derivative) | A549 (Lung) | MTT Assay | 7.59 ± 0.31 | [2] |
| Compound B (A 2H-1,4-benzoxazin-3(4H)-one derivative) | A549 (Lung) | MTT Assay | 18.52 ± 0.59 | [2] |
| Compound C (A 6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one derivative) | A549 (Lung) | Not Specified | Potent Inhibition | [2] |
| Compound D (A 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid) | A549 (Lung) | GI50 | 0.32 | [2] |
| Compound E (A 2H-1,4-benzoxazin-3(4H)-one derivative) | HeLa (Cervical) | MTT Assay | 15.38 µg/mL | [3] |
| Compound F (A 2H-1,4-benzoxazin-3(4H)-one derivative) | MCF-7 (Breast) | MTT Assay | 17.08 µg/mL | [3] |
Note: The data presented is for illustrative purposes to highlight the range of activities observed for benzoxazinone derivatives. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazinone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nrf2-HO-1 pathway. This pathway plays a crucial role in cellular defense against oxidative stress.
Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | Key Findings | Reference |
| 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives | BV-2 (Microglia) | Reduced LPS-induced NO production and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). Activated the Nrf2-HO-1 pathway. | [4][5] |
II. Key Signaling Pathways and Mechanisms of Action
Benzoxazinone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Nrf2-HO-1 Signaling Pathway in Anti-inflammatory Action
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Several benzoxazinone derivatives have been shown to activate this protective pathway.[4][5]
Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.
Inhibition of c-Myc G-Quadruplex in Anticancer Therapy
The c-Myc oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure. Stabilization of this G4 structure by small molecules can inhibit c-Myc transcription, leading to reduced cancer cell proliferation. Some benzoxazinone derivatives have been investigated for their ability to bind and stabilize the c-Myc G-quadruplex.
Caption: Inhibition of c-Myc transcription via G-quadruplex stabilization.
III. Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot for HO-1 Expression
Western blotting is used to detect the expression levels of specific proteins, such as HO-1, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HO-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
c-Myc G-Quadruplex Stabilization Assay: FRET Melting
Fluorescence Resonance Energy Transfer (FRET) melting assays can be used to assess the ability of a compound to stabilize G-quadruplex structures. An increase in the melting temperature (Tm) of the G-quadruplex-forming DNA in the presence of the compound indicates stabilization.
Materials:
-
Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., with FAM and TAMRA)
-
Benzoxazinone derivatives
-
Buffer (e.g., potassium phosphate buffer)
-
Real-time PCR instrument with a melting curve analysis module
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the fluorescently labeled oligonucleotide and the benzoxazinone derivative at various concentrations in the appropriate buffer.
-
Annealing: Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for G-quadruplex formation.
-
Melting Curve Analysis: Perform a melting curve analysis by gradually increasing the temperature from room temperature to 95°C and monitoring the fluorescence.
-
Data Analysis: Determine the melting temperature (Tm) as the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the compound indicates stabilization.
IV. Conclusion
The benzoxazinone scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. While specific comparative data for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is not extensively available, the analysis of related derivatives suggests its potential as a valuable lead compound, particularly in the areas of anticancer and anti-inflammatory research. The bromine substituent is known to influence the pharmacological properties of small molecules, often enhancing their potency.
Further investigation into the synthesis of a focused library of 7-bromo-substituted benzoxazinones and their systematic evaluation using the standardized protocols outlined in this guide will be instrumental in elucidating the full therapeutic potential of this chemical class. The exploration of their effects on key signaling pathways, such as Nrf2-HO-1 and c-Myc G-quadruplex stabilization, will provide a deeper understanding of their mechanisms of action and pave the way for the development of next-generation therapies.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one has emerged as a versatile synthetic intermediate for the development of novel therapeutic agents.[1] This guide provides a comparative overview of the efficacy of its analogs, focusing on their potential as anticancer and antiplatelet agents, supported by available experimental data.
Anticancer Activity: A Multi-pronged Attack on Malignancies
Analogs of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have demonstrated significant potential in oncology by targeting various cancer cell lines and modulating key signaling pathways involved in tumor progression.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of various benzoxazinone analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (14b) | A549 (Lung) | 7.59 ± 0.31 | [2] |
| Analog 2 (14c) | A549 (Lung) | 18.52 ± 0.59 | [2] |
| Analog 3 (Compound 7) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [3] |
| Analog 4 (Compound 15) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | [3] |
| Analog 5 (Compound 10) | HepG2 (Hypoxic) | 87 ± 1.8 | [4][5] |
| Analog 6 (Compound 11) | HepG2 (Hypoxic) | 10 ± 3.7 | [4][5] |
Note: The structures of the specific analogs are detailed in the referenced publications. The data highlights the potent activity of certain derivatives, with some exhibiting efficacy comparable to established chemotherapeutic agents.
Modulation of Key Signaling Pathways
The anticancer activity of these analogs is attributed to their ability to interfere with critical cellular processes. The following signaling pathways have been identified as potential targets:
-
c-Myc G-Quadruplex Stabilization: Certain benzoxazinone derivatives have been shown to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[6] This stabilization inhibits c-Myc transcription, leading to the downregulation of a key driver of cell proliferation and tumor growth.[3][4][7][8][9]
-
Topoisomerase II Inhibition: Topoisomerase II enzymes are crucial for DNA replication and repair. Some benzoxazinone analogs act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex.[10][11][12][13][14] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
-
HER2/JNK Signaling Pathway Modulation: The HER2 signaling pathway is a key driver in certain types of breast cancer. Some benzoxazine derivatives have been found to inhibit this pathway, as well as the downstream JNK signaling cascade, which is involved in apoptosis and cell proliferation.[15][16][17][18][19]
Antiplatelet Activity: Preventing Thrombotic Events
Beyond their anticancer properties, certain 7-Bromo-2H-benzo[b]oxazin-3(4H)-one analogs have demonstrated potential as inhibitors of platelet aggregation, a key process in the formation of blood clots.
Comparative Efficacy in Platelet Aggregation Inhibition
The inhibitory effect of these analogs on platelet aggregation is typically assessed by measuring their IC50 values against agonists like ADP.
| Compound ID | Agonist | IC50 (µM) | Reference |
| Analog 7a | ADP | 10.14 | [5] |
| Analog 7b | ADP | 12.35 | [5] |
| Analog 7c | ADP | 15.67 | [5] |
| Analog 7d | ADP | 18.83 | [5] |
| Ticlopidine (Control) | ADP | 3.18 | [5] |
| Aspirin (Control) | ADP | 6.07 | [5] |
Note: While the tested analogs show inhibitory activity, their potency is less than that of the control drugs, ticlopidine and aspirin.[5]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic effects of benzoxazinone analogs.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 7-Bromo-2H-benzo[b]oxazin-3(4H)-one analogs and incubate for an appropriate period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Light Transmission Aggregometry for Antiplatelet Activity
This is the gold standard method for assessing platelet function.
Workflow for Light Transmission Aggregometry
Caption: Workflow of Light Transmission Aggregometry for evaluating the antiplatelet effects of benzoxazinone analogs.
Detailed Protocol:
-
Blood Collection: Draw venous blood from a healthy donor into tubes containing sodium citrate as an anticoagulant.
-
PRP and PPP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.[20]
-
Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Compound Incubation: Add the test compound (benzoxazinone analog) to the PRP and incubate for a short period.
-
Aggregation Induction: Add a platelet agonist, such as ADP, to induce aggregation.
-
Data Recording: Record the change in light transmission as platelets aggregate.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition and determine the IC50 value.
Signaling Pathway Diagrams
c-Myc G-Quadruplex Stabilization Pathway
Caption: Benzoxazinone analogs can stabilize the c-Myc G-quadruplex, inhibiting transcription and reducing cell proliferation.
Topoisomerase II Inhibition Pathway
Caption: Benzoxazinone analogs can inhibit Topoisomerase II, leading to DNA damage and apoptosis.
This comparative guide highlights the promising therapeutic potential of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one analogs. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for development as novel anticancer and antiplatelet agents.
References
- 1. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 4. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genesandcancer.com [genesandcancer.com]
- 19. scispace.com [scispace.com]
- 20. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to KMO Inhibition: Evaluating 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential inhibitory activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one against the enzyme Kynurenine 3-monooxygenase (KMO) in the context of established KMO inhibitors. While direct experimental data for 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is not yet available, this document serves as a resource for researchers interested in exploring its potential as a novel therapeutic agent. We present a summary of the activity of known KMO inhibitors, detailed experimental protocols for assessing KMO inhibition, and a visualization of the targeted metabolic pathway.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary metabolic route for tryptophan in humans.[1][2] This pathway is crucial for generating cellular energy and is implicated in a range of physiological and pathological processes, including immune response and neuronal function.[1][3] A key enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which is located on the outer mitochondrial membrane.[3][] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3][5]
Under inflammatory conditions, the activity of KMO and other pathway enzymes is often upregulated.[1][2] This can lead to an accumulation of neurotoxic downstream metabolites, such as quinolinic acid, which are associated with several neurodegenerative and neuroinflammatory diseases.[1][3] Consequently, inhibiting KMO is a promising therapeutic strategy to reduce the production of these harmful metabolites and shift the pathway towards the production of the neuroprotective kynurenic acid.[1][3]
Comparative Analysis of KMO Inhibitors
While the inhibitory activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one against KMO has not been experimentally determined, a number of potent KMO inhibitors have been identified and characterized. The following table summarizes the inhibitory activities of several well-known KMO inhibitors, providing a benchmark for the evaluation of novel compounds.
| Compound | Type of Inhibition | IC50 | Ki | Reference |
| 7-Bromo-2H-benzo[b]oxazin-3(4H)-one | To be determined | To be determined | To be determined | |
| Ro 61-8048 | - | 37 nM | - | [6] |
| (m-nitrobenzyl)alanine (m-NBA) | - | 0.9 µM | - | [6] |
| 3,5-dibromo-L-kynurenine | Competitive | - | 1.2 µM | [6] |
| UPF 648 | - | - | - | [] |
| β-benzoyl-L-alanine | Competitive | - | 7.4 µM | [6] |
| 3,4-dichlorohippuric acid | - | - | 34 µM | [7] |
Visualizing the Kynurenine Pathway and KMO Inhibition
The following diagram illustrates the central role of KMO in the kynurenine pathway and the point of intervention for KMO inhibitors.
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Experimental Protocol: KMO Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a test compound, such as 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, against KMO. This protocol is based on methodologies commonly employed in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human KMO.
Materials:
-
Recombinant human KMO
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer
-
Test compound (e.g., 7-Bromo-2H-benzo[b]oxazin-3(4H)-one) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 365 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-kynurenine in potassium phosphate buffer.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant human KMO
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add L-kynurenine and NADPH to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 365 nm over time using a microplate reader. The consumption of NADPH is monitored at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of KMO inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While the biological activity of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one remains to be elucidated, its core benzoxazinone structure is found in various biologically active molecules.[8][9][10] The established importance of KMO as a therapeutic target in neurodegenerative and inflammatory diseases warrants the investigation of novel scaffolds for KMO inhibition.[1][2][] The data and protocols presented in this guide offer a framework for researchers to evaluate the potential of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and other novel compounds as KMO inhibitors. Further research, including synthesis, in vitro enzymatic assays, and in vivo studies, is necessary to determine the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. Substrate and inhibitor specificity of kynurenine monooxygenase from Cytophaga hutchinsonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one as a Putative PI3K/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of the novel compound "7-Bromo-2H-benzo[b]oxazin-3(4H)-one," hereafter referred to as Compound X. Based on the known biological activities of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, this guide will proceed under the hypothesis that Compound X is an inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic development.[1][2]
To objectively assess the target engagement and in-cell activity of Compound X, its performance is compared against well-characterized inhibitors of the PI3K/mTOR pathway:
-
Dactolisib (BEZ235): A dual pan-Class I PI3K and mTOR inhibitor.[3][4]
-
Buparlisib (BKM120): A pan-Class I PI3K inhibitor with demonstrated clinical investigation.[2]
-
Alpelisib (BYL719): An isoform-selective inhibitor of the p110α catalytic subunit of PI3K.[5]
This guide outlines key experiments for confirming direct target binding and quantifying the downstream cellular effects of target inhibition, complete with detailed protocols and comparative data.
Comparative Data on PI3K/mTOR Pathway Inhibition
The following tables summarize the inhibitory activities of Compound X (hypothetical data) against the selected alternative compounds. This data provides a benchmark for evaluating the potency and selectivity of Compound X.
Table 1: Biochemical Kinase Inhibition
| Compound | Target(s) | IC50 (nM) |
| Compound X (Hypothetical) | PI3Kα / mTOR | 15 / 50 |
| Dactolisib (BEZ235) | PI3Kα / mTOR | 4 / 6[6] |
| Buparlisib (BKM120) | Pan-PI3K (p110α/β/δ/γ) | 52 / 166 / 116 / 262[7] |
| Alpelisib (BYL719) | PI3Kα | 5[5] |
Table 2: Cellular Activity in a PIK3CA-Mutant Cancer Cell Line (e.g., MCF-7)
| Compound | Cellular Assay | EC50 (nM) |
| Compound X (Hypothetical) | p-Akt (S473) Inhibition | 85 |
| Cell Proliferation | 250 | |
| Dactolisib (BEZ235) | p-Akt (S473) Inhibition | ~20-50 |
| Cell Proliferation | ~50-100 | |
| Buparlisib (BKM120) | p-Akt (S473) Inhibition | ~100-200 |
| Cell Proliferation | ~500-1000 | |
| Alpelisib (BYL719) | p-Akt (S473) Inhibition | ~50-100 |
| Cell Proliferation | ~300-600 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Western Blot for PI3K/mTOR Pathway Inhibition
This assay measures the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, providing a functional readout of target inhibition in a cellular context.[8][9][10]
Protocol:
-
Cell Culture and Treatment:
-
Plate a PIK3CA-mutant cancer cell line (e.g., MCF-7 or H460) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with a dose range of Compound X, Dactolisib, Buparlisib, or Alpelisib for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the PI3K pathway.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.[11][12][13][14]
Protocol:
-
Cell Treatment:
-
Culture a relevant cell line to high density.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Treat the cell suspension with Compound X or a comparator compound at a fixed concentration (e.g., 10x EC50 from the p-Akt assay) or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the levels of the target protein (e.g., PI3Kα) and a non-target control protein in the soluble fraction by Western blot as described above.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for target validation.
Caption: PI3K/Akt/mTOR signaling pathway with putative inhibition sites for Compound X.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. [PDF] Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? | Semantic Scholar [semanticscholar.org]
- 2. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of the 2H-Benzo[b]oxazin-3(4H)-one Scaffold, with a Focus on 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
Comparative Cross-Reactivity Profile of the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold, with a Focus on 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 2H-benzo[b][1]oxazin-3(4H)-one scaffold. While direct and comprehensive screening data for the specific molecule "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" is limited in publicly available literature, where it is predominantly cited as a synthetic intermediate, analysis of its derivatives reveals a broad range of biological activities and potential for cross-reactivity across various target classes. This document summarizes the known biological targets of these derivatives to infer a potential cross-reactivity profile for the core scaffold.
Introduction to the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antiplatelet, and antimicrobial effects. The diverse targets of these derivatives suggest that compounds based on this scaffold, including "7-Bromo-2H-benzo[b]oxazin-3(4H)-one," may exhibit a complex cross-reactivity profile. Understanding these potential off-target interactions is crucial for the development of selective and safe therapeutic agents.
Inferred Cross-Reactivity from Derivatives
The following sections detail the observed biological activities of various derivatives of 2H-benzo[b][1]oxazin-3(4H)-one, which collectively suggest a potential cross-reactivity profile for this chemical class.
Anticancer Activity and Associated Targets
Derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold have shown significant promise as anticancer agents, acting through various mechanisms.
-
Kinase Inhibition: A notable activity of this scaffold is the inhibition of protein kinases. Derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K), key regulators of cell cycle and survival.
-
DNA Interaction: Some benzoxazinone derivatives have been shown to interact with DNA, specifically targeting and stabilizing G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of the c-Myc oncogene.
-
Induction of Apoptosis and Autophagy: Treatment of cancer cell lines with these derivatives has been observed to induce programmed cell death (apoptosis) and autophagy.
Platelet Aggregation Inhibition
Certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been found to inhibit adenosine diphosphate (ADP)-induced platelet aggregation, indicating a potential for interaction with purinergic receptors or other components of the platelet activation pathway.
Antimicrobial and Other Activities
The broader class of benzoxazinones has been reported to possess antimicrobial, antifungal, and antimalarial properties. Additionally, interactions with serine proteases and acetylcholinesterase have been noted for some analogs, further expanding the potential cross-reactivity landscape.
Quantitative Data on Derivatives
The following table summarizes the available quantitative data for various derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold. It is important to note the absence of data for the parent compound, "7-Bromo-2H-benzo[b]oxazin-3(4H)-one."
| Compound Class | Specific Derivative Example | Target/Assay | Activity (IC50) |
| Kinase Inhibitors | 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative | PI3Kα | 0.63 nM |
| 2H-benzo[b][1]oxazin-3(4H)-one derivative | CDK9 | Potent Inhibition (Specific IC50 not provided in abstract) | |
| Anticancer (Cell-based) | 6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one derivative | A549 lung cancer cell growth | Effective suppression |
| 2H-benzo[b][1]oxazin-3(4H)-one-triazole hybrid | A549 cells | GI50 = 0.32 µM | |
| Platelet Aggregation Inhibitors | 2H-benzo[b][1]oxazin-3(4H)-one derivative (7a) | ADP-induced platelet aggregation | 10.14 µmol/L[2] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a key signaling pathway targeted by derivatives of this scaffold and a general workflow for assessing anticancer activity.
Caption: PI3K/Akt signaling pathway inhibited by benzoxazinone derivatives.
Caption: General workflow for evaluating the anticancer activity of test compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: PI3Kα Kinase Inhibition Assay (HTRF)
This protocol describes a common method for assessing the inhibition of PI3Kα activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
PI3K assay buffer
-
GST-tagged GRP1-PH domain (as a PIP3 detector)
-
Europium-labeled anti-GST antibody
-
Allophycocyanin (APC)-labeled biotinylated-PIP3
-
HTRF (Homogeneous Time-Resolved Fluorescence) plate reader
Procedure:
-
Prepare a serial dilution of the test compound (e.g., a 2H-benzo[b][1]oxazin-3(4H)-one derivative) in the assay buffer.
-
In a 384-well plate, add the test compound, PI3Kα enzyme, and a mixture of PIP2 and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to produce PIP3.
-
Stop the reaction by adding a detection mixture containing the GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and APC-labeled biotinylated-PIP3.
-
Incubate the plate in the dark at room temperature for the detection reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (Europium) and acceptor (APC) emission wavelengths.
-
The HTRF ratio is calculated, which is inversely proportional to the amount of PIP3 produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: ADP-Induced Platelet Aggregation Assay
This protocol outlines the procedure for measuring the effect of a compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Adenosine diphosphate (ADP)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from whole blood by centrifugation.
-
Pre-warm the PRP to 37°C.
-
Add the test compound or vehicle control to the PRP and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Place the cuvette containing the PRP and test compound into the aggregometer and establish a baseline reading.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
The maximum aggregation percentage is recorded.
-
Calculate the percent inhibition of platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a versatile starting point for the development of bioactive molecules with a wide range of potential therapeutic applications. The diverse biological activities of its derivatives, targeting kinases, DNA structures, and platelet aggregation pathways, highlight a significant potential for cross-reactivity. While data on the specific compound "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" is scarce, the information gathered on its close analogs provides a valuable framework for predicting its likely biological profile. Researchers working with this scaffold should consider a broad panel of off-target screening assays to fully characterize the selectivity of their lead compounds and mitigate potential adverse effects. Further investigation into the specific biological activities of "7-Bromo-2H-benzo[b]oxazin-3(4H)-one" is warranted to fully elucidate its pharmacological profile.
A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives, focusing on their potential as therapeutic agents. The information is compiled from various studies and presented to facilitate the understanding of how structural modifications influence biological activity. This document covers their roles as inhibitors of platelet aggregation, anticancer agents targeting the PI3K/mTOR pathway, and as anti-inflammatory agents.
Overview of Biological Activities
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a versatile pharmacophore that has been explored for a range of biological activities. The introduction of a bromine atom at the 7-position of this core structure has been a strategy to modulate the potency and selectivity of these compounds. This guide will delve into the known SAR of these derivatives in three key therapeutic areas.
Comparative Analysis of Biological Activity
Platelet Aggregation Inhibition
Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been investigated as inhibitors of platelet aggregation, a key process in thrombosis. The 7-bromo substitution has been explored in this context, with studies comparing its efficacy against other substituted analogs and standard antiplatelet drugs like aspirin and ticlopidine.[2]
Table 1: SAR of 7-Substituted 2H-benzo[b]oxazin-3(4H)-one Derivatives as Platelet Aggregation Inhibitors
| Compound ID | R (Substitution at 7-position) | IC50 (µM) for ADP-induced Platelet Aggregation | Reference |
| 7a | -Br | 10.14 | [2] |
| 7b | -Cl | 12.35 | [2] |
| 7c | -F | 15.67 | [2] |
| 7d | -H | 18.83 | [2] |
| Aspirin | N/A | 6.07 | [2] |
| Ticlopidine | N/A | 3.18 | [2] |
From the data, it is evident that a bromine substitution at the 7-position (compound 7a) confers the most potent antiplatelet activity among the tested halogens, although it is less potent than the standard drugs aspirin and ticlopidine.[2] The general trend for halogen substitution at the 7-position for antiplatelet activity is Br > Cl > F > H.
Anticancer Activity (PI3Kα Inhibition)
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for anticancer drug development.[3] Several 2H-benzo[b][1]oxazin-3(4H)-one derivatives have been designed and synthesized as PI3Kα inhibitors. While specific data for a 7-bromo derivative as a PI3Kα inhibitor is not extensively detailed in the provided search results, the SAR for the broader class of compounds provides valuable insights. A notable study identified compound 8d-1 , a 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative, as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[4]
Table 2: Comparison of PI3Kα Inhibitors
| Compound ID | General Structure | Target(s) | IC50 (nM) against PI3Kα | Reference |
| 8d-1 | 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative | PI3Kα/mTOR | 0.63 | [4] |
| Alpelisib | 2-amino-2-methylpropyl-pyrimidinone derivative | PI3Kα | 5 | [5] |
| ZSTK474 | Triazine derivative | Pan-Class I PI3K | 5.0 | [6] |
The development of 7-bromo substituted analogs could be a promising strategy to enhance the potency and selectivity of PI3Kα inhibition, warranting further investigation.
Anti-inflammatory Activity
Experimental Protocols
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
A general synthetic route involves the Smiles rearrangement.[2][8]
General Procedure:
-
Condensation: Reaction of 3-bromo-4-hydroxy benzaldehyde with an appropriate aniline to form a Schiff base.
-
Reduction: Reduction of the Schiff base to a secondary amine.
-
O-Alkylation: Reaction of the secondary amine with chloroacetyl chloride.
-
Smiles Rearrangement: Intramolecular cyclization to yield the 2H-benzo[b][1]oxazin-3(4H)-one core.
ADP-Induced Platelet Aggregation Assay
This assay is widely used to evaluate the antiplatelet activity of compounds.[9][10]
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes.
-
PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15-20 minutes.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
PRP is pre-warmed to 37°C.
-
The test compound or vehicle is added to the PRP and incubated for a specific time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmittance is measured over time using a platelet aggregometer. PPP is used as a reference for 100% aggregation.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
PI3Kα Kinase Assay
The activity of PI3Kα inhibitors is typically evaluated using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[5]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing PI3Kα enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound in a suitable kinase buffer.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature to allow for the phosphorylation of the substrate.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: A kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.[11][12]
Protocol:
-
Cell Culture: BV-2 cells are cultured in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Griess Assay: After a further incubation period, the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.
Conclusion and Future Directions
The 7-Bromo-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The available data suggests that the 7-bromo substitution is favorable for enhancing antiplatelet activity. Further research is warranted to synthesize and evaluate a broader range of 7-bromo derivatives to establish a more comprehensive SAR for anticancer and anti-inflammatory activities. Systematic modifications at other positions of the benzoxazinone ring, in conjunction with the 7-bromo substituent, could lead to the discovery of potent and selective drug candidates. Future studies should also focus on in vivo efficacy and pharmacokinetic profiling of the most promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives with Standard Drugs in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
While direct head-to-head comparative studies on the parent compound 7-Bromo-2H-benzo[b]oxazin-3(4H)-one are not extensively available in the current body of scientific literature, numerous studies have investigated the biological activities of its derivatives. This guide provides a comprehensive comparison of these derivatives against standard drugs in the fields of platelet aggregation inhibition, anticancer therapy, and anticonvulsant activity, supported by available experimental data and detailed protocols.
Platelet Aggregation Inhibition
Derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have demonstrated notable in vitro activity as inhibitors of platelet aggregation. The following data summarizes the inhibitory concentration (IC50) values of key derivatives compared to standard antiplatelet agents, aspirin and ticlopidine.
Data Summary: Platelet Aggregation Inhibition
| Compound | Derivative Structure/Name | IC50 (µM) | Standard Drug | IC50 (µM) |
| Derivative 7a | 2H-benzo[b][1]oxazin-3(4H)-one derivative | 10.14[2] | Ticlopidine | 3.18[2] |
| Aspirin | 6.07[2] | |||
| Derivative 9u | 4,7-disubstituted-2H-benzo[b][1]oxazin-3(4H)-one | 9.20 | Aspirin | 7.07 |
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol outlines the in vitro assessment of platelet aggregation inhibition using adenosine diphosphate (ADP) as the agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Whole blood is drawn from healthy human volunteers and anticoagulated with 3.8% sodium citrate.
- PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes.
- The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 20 minutes to obtain PPP.
- The platelet count in PRP is adjusted to a standard concentration (e.g., 3.0 x 10^8 platelets/mL) using PPP.
2. Aggregation Measurement:
- Platelet aggregation is monitored using a light aggregometer.
- PRP is pre-warmed to 37°C for 5 minutes.
- Various concentrations of the test compound (or vehicle control) are added to the PRP and incubated for a specified time.
- Platelet aggregation is induced by the addition of ADP.
- The change in light transmission, which corresponds to the degree of aggregation, is recorded for several minutes.
3. Data Analysis:
- The maximum aggregation percentage is determined for each concentration of the test compound.
- The IC50 value is calculated as the concentration of the compound that inhibits ADP-induced platelet aggregation by 50% compared to the vehicle control.
Signaling Pathway: ADP-Induced Platelet Aggregation
The following diagram illustrates the signaling pathway initiated by ADP in platelets, leading to their aggregation.
Caption: Signaling cascade initiated by ADP binding to P2Y1 and P2Y12 receptors on platelets.
Anticancer Activity
Derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have been investigated for their cytotoxic effects against various cancer cell lines. The data below compares the in vitro anticancer activity of these derivatives with standard chemotherapeutic agents.
Data Summary: In Vitro Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| 7-amino-2H-benzo[b][1]oxazin-3(4H)-one derivative c5 | Huh-7 (Liver Cancer) | 28.48 | Erlotinib | Breast Cancer | - |
| 7-amino-2H-benzo[b][1]oxazin-3(4H)-one derivative c18 | Huh-7 (Liver Cancer) | 19.05 | Cisplatin | A2780s | 10.6 (48h) |
| 2H-1,4-benzoxazin-3(4H)-one–amide hybrid 12g | Breast Cancer | 0.46 | - | - | - |
Note: The specific structures of derivatives c5 and c18 are detailed in the referenced literature. The IC50 value for Erlotinib can vary depending on the specific breast cancer cell line.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
- Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- Cells are treated with various concentrations of the test compound or a standard anticancer drug for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
3. MTT Incubation:
- After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- Cell viability is expressed as a percentage of the control.
- The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxic effects of a compound.
Caption: A stepwise representation of the MTT cell viability assay workflow.
Anticonvulsant Activity
Certain derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one have shown promise as anticonvulsant agents in preclinical models. The median effective dose (ED50) required to protect against seizures is a key measure of potency.
Data Summary: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound/Derivative | ED50 (mg/kg) | Standard Drug | ED50 (mg/kg) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | 31.7 | Phenytoin | 9.5 |
| 7-(hexyloxy)-2H-benzo[b][1]thiazin-3(4H)-one (3f) | - | Carbamazepine | 8.8 |
| 7-(2-fluorobenzyloxy)-4H-[1][2]triazolo[4,3-d]benzo[b][1]thiazine (4k) | 17.0 | - | - |
Note: ED50 values for standard drugs can vary based on experimental conditions and animal models. The data for derivatives 3f and 4k are from a related benzothiazinone series but provide relevant comparative insights.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
1. Animal Preparation:
- Male mice (e.g., ICR strain) are typically used.
- Animals are acclimatized to the laboratory environment before testing.
2. Drug Administration:
- The test compound or a standard anticonvulsant drug is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- A control group receives the vehicle.
3. Seizure Induction:
- At the time of predicted peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
- A drop of topical anesthetic is applied to the eyes before placing corneal electrodes.
4. Endpoint Measurement:
- The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- An animal is considered protected if it does not exhibit this response.
5. Data Analysis:
- The number of animals protected at each dose level is recorded.
- The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Logical Relationship: MES Test Evaluation
The following diagram illustrates the decision-making process in the MES test to determine the anticonvulsant effect of a compound.
References
Reproducibility of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide to Synthesis and Bioactivity Assays
This guide provides a comparative overview of the synthesis and potential biological evaluation of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document outlines established synthesis methodologies for the benzoxazinone scaffold and standardized protocols for relevant biological assays. The provided data is based on closely related analogs and serves as a benchmark for researchers aiming to reproduce or further investigate this compound.
Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one
The synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one can be approached through two primary methods: a classical two-step synthesis involving acylation and cyclization, and a more efficient one-pot method utilizing the Smiles rearrangement.
Method 1: Two-Step Synthesis (Acylation and Cyclization)
This traditional approach involves the N-acylation of 2-amino-5-bromophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form the oxazinone ring.
Method 2: Smiles Rearrangement
The Smiles rearrangement offers a more streamlined one-pot synthesis of 1,4-benzoxazinone derivatives and has been reported to be more efficient than conventional methods.[1] This approach typically involves the reaction of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a base.
Table 1: Comparison of Synthesis Methods for Benzoxazinone Scaffolds
| Method | Description | Advantages | Disadvantages | Reported Yield (for analogs) |
| Two-Step Synthesis | N-acylation of an aminophenol followed by intramolecular cyclization. | Straightforward, well-established chemistry. | Often requires isolation of intermediates, potentially lower overall yield. | Not explicitly found for the target molecule. |
| Smiles Rearrangement | One-pot reaction of a phenol with an N-substituted chloroacetamide. | Higher efficiency, one-pot procedure.[1] | May require specific reaction conditions and substrates. | Generally high yields reported for various derivatives. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one (Representative Protocol)
-
Step 1: N-(4-Bromo-2-hydroxyphenyl)-2-chloroacetamide. To a solution of 2-amino-5-bromophenol (1 mmol) in a suitable solvent (e.g., dichloromethane or toluene), chloroacetyl chloride (1.1 mmol) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. The resulting intermediate can be isolated by filtration or extraction.
-
Step 2: 7-Bromo-2H-benzo[b]oxazin-3(4H)-one. The intermediate from Step 1 is treated with a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetone) and heated to induce intramolecular cyclization. The product is then isolated and purified, typically by recrystallization or column chromatography.
Protocol 2: Smiles Rearrangement for Benzoxazinone Synthesis (General Protocol)
A mixture of a substituted phenol (e.g., 4-bromophenol), an N-substituted 2-chloroacetamide, and a base (e.g., cesium carbonate) in a high-boiling solvent like DMF is heated. The reaction proceeds via an intramolecular nucleophilic aromatic substitution to yield the corresponding benzoxazinone.
Biological Assays and Potential Activity
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been investigated for various biological activities, most notably as inhibitors of platelet aggregation and as cytotoxic agents against cancer cell lines.[2][3][4]
Table 2: Biological Activity of Representative 2H-benzo[b]oxazin-3(4H)-one Derivatives
| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazinone Derivative 7a | ADP-induced Platelet Aggregation | Rabbit Platelets | 10.14 | Ticlopidine | 3.18 |
| Benzoxazinone Derivative 9u | ADP-induced Platelet Aggregation | Not Specified | 9.20 | Aspirin | 7.07 |
| Benzoxazinone Derivative 14b | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 7.59 ± 0.31 | Not specified | Not specified |
| Benzoxazinone Derivative 14c | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 18.52 ± 0.59 | Not specified | Not specified |
Note: Data for the specific target molecule, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, was not found in the searched literature. The data presented is for structurally related analogs.
Experimental Protocols for Biological Assays
Protocol 3: Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Aggregation Measurement: PRP is placed in an aggregometer cuvette and pre-incubated with the test compound (7-Bromo-2H-benzo[b]oxazin-3(4H)-one) or vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP).
-
Data Analysis: The change in light transmission through the PRP suspension is monitored over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control. The IC50 value is determined from the dose-response curve.
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Visualizing the Workflow and Pathways
Diagram 1: Synthesis Workflow
Caption: Two primary synthetic routes to 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Diagram 2: Platelet Aggregation Signaling Pathway (Simplified)
Caption: Potential inhibition of the ADP-mediated platelet aggregation pathway.
References
- 1. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Comprehensive Guide
Navigating the Safe Disposal of 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one was not found in the immediate search, general safety protocols for handling hazardous chemicals should be strictly followed.[1][2][3] Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Personal Protective Equipment (PPE) is mandatory, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one should be managed as hazardous waste.[4] Adherence to institutional and local regulations, in addition to federal guidelines from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is essential.[2][5][6]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and compatible waste container with "Hazardous Waste" and the full chemical name: "7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one".[4][7] Do not use chemical formulas or abbreviations.
-
This waste must be segregated from other waste streams to prevent accidental mixing of incompatible substances.[7][8]
-
-
Waste Accumulation:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.[10] Improper disposal can lead to environmental contamination and regulatory penalties.
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][11]
-
The rinsate must be collected and treated as hazardous waste, added to the designated waste container.[8]
-
After triple-rinsing, the container can be considered "empty" under RCRA regulations and may be disposed of as non-hazardous waste, though institutional policies may vary.[8] Deface the original label before disposal.[11]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| CAS Number | 321436-06-0 | [12][13] |
| Molecular Formula | C₈H₆BrNO₂ | [13] |
| Molecular Weight | 228.04 g/mol | [13] |
| Storage | Store in a cool, dry, and well-ventilated area. | [10] |
| Hazardous Waste Accumulation Limit (SAA) | Max 55 gallons of hazardous waste or 1 quart/1 kg of acutely toxic waste. | [9] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one should be preceded by a thorough risk assessment. All manipulations should be carried out in a chemical fume hood. For weighing solid material, use appropriate containment techniques to minimize dust generation.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, the following workflow diagram has been generated.
Caption: Disposal workflow for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
References
- 1. ipgsf.com [ipgsf.com]
- 2. osha.gov [osha.gov]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. epa.gov [epa.gov]
- 7. wattbarind.com [wattbarind.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. vumc.org [vumc.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. scbt.com [scbt.com]
Personal protective equipment for handling 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 7-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, a compound utilized in research and development.[2] Adherence to these protocols is crucial for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary route of exposure to 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is through direct contact and inhalation.[3] Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[4] | To protect eyes from splashes or sprays of the chemical. |
| Face Protection | Face shield (in addition to goggles).[4][5] | Recommended when there is a significant risk of splashing.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors. |
Note: The selection of specific PPE may vary based on the specific experimental conditions and quantities of the material being handled. Always consult the full Safety Data Sheet (SDS) and your institution's safety guidelines.
Operational and Handling Plan
A systematic approach to handling 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Handle the solid material carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that came into contact with the chemical.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured and triple-rinsed containers can then be disposed of as non-hazardous waste, if local regulations permit. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one in a laboratory setting.
Caption: Workflow for Safe Handling of 7-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
References
- 1. scbt.com [scbt.com]
- 2. 1267223-14-2 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one AKSci 3834FD [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



